Product packaging for DprE1-IN-8(Cat. No.:)

DprE1-IN-8

Cat. No.: B12377364
M. Wt: 463.4 g/mol
InChI Key: WMYYIZSMWFETCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DprE1-IN-8 is a small molecule compound identified as a potent inhibitor of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). DprE1 is an essential bacterial enzyme for Mycobacterium tuberculosis cell wall biosynthesis, catalyzing the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-erythropentose (DPX). Inhibiting DprE1 disruptes the production of decaprenylphosphoryl-β-D-arabinose (DPA), a crucial building block for arabinogalactan and lipoarabinomannan, leading to loss of cell wall integrity and bacterial cell death. As such, DprE1 is a validated "magic drug target" for novel anti-tuberculosis therapeutic development. This compound provides researchers with a valuable tool compound for studying the mechanisms of cell wall biosynthesis in mycobacteria, exploring resistance mechanisms, and developing new antibacterial agents to combat drug-resistant tuberculosis. This product is intended for research purposes only and is not for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12F3N5O4S B12377364 DprE1-IN-8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H12F3N5O4S

Molecular Weight

463.4 g/mol

IUPAC Name

2-[methyl-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

InChI

InChI=1S/C19H12F3N5O4S/c1-26(9-14-24-25-17(31-14)10-5-3-2-4-6-10)18-23-16(28)12-7-11(19(20,21)22)8-13(27(29)30)15(12)32-18/h2-8H,9H2,1H3

InChI Key

WMYYIZSMWFETCC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NN=C(O1)C2=CC=CC=C2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

DprE1-IN-8: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for novel anti-tubercular drug development. This technical guide provides an in-depth overview of the target identification and validation of DprE1-IN-8, a potent inhibitor of this enzyme. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to DprE1 as a Drug Target

The cell wall of Mycobacterium tuberculosis is a complex and unique structure essential for the bacterium's survival and pathogenesis. A key component of this cell wall is arabinogalactan. The biosynthesis of arabinogalactan is dependent on the precursor decaprenylphosphoryl-D-arabinose (DPA), the sole donor of arabinose. The flavoenzyme DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to DPA. This two-step process involves the oxidation of DPR to the intermediate decaprenylphosphoryl-2'-keto-D-ribose (DPX) by DprE1, followed by the reduction of DPX to DPA by DprE2. The essentiality of this pathway for the viability of M. tuberculosis makes DprE1 a highly attractive and vulnerable target for therapeutic intervention.

This compound: A Potent Inhibitor

This compound (CAS: 2679830-77-2) has been identified as a potent inhibitor of the DprE1 enzyme and exhibits significant activity against M. tuberculosis.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound.

Parameter Value Description
Enzymatic IC50 <0.75 µM[1]Concentration of this compound required to inhibit the activity of the isolated DprE1 enzyme by 50%.
Whole-Cell IC50 6 nM[2]Concentration of this compound required to inhibit the growth of M. tuberculosis H37Rv by 50%.

Table 1: In Vitro Activity of this compound

Signaling Pathway and Mechanism of Action

This compound presumably acts by inhibiting the enzymatic activity of DprE1, thereby disrupting the synthesis of DPA and, consequently, the formation of the mycobacterial cell wall.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2'-keto-D-ribose (DPX) DprE2 DprE2 DPX->DprE2 Substrate DPA Decaprenylphosphoryl-D-arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall DprE1->DPX Oxidation DprE2->DPA Reduction DprE1_IN_8 This compound DprE1_IN_8->DprE1 Inhibition Experimental_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation Compound This compound Enzyme_Assay DprE1 Enzymatic Assay (IC50 Determination) Compound->Enzyme_Assay Whole_Cell_Assay Whole-Cell Assay (M. tb H37Rv MIC/IC50) Compound->Whole_Cell_Assay Enzyme_Assay->Whole_Cell_Assay Toxicity Cytotoxicity Assay (e.g., Vero cells) Whole_Cell_Assay->Toxicity ADME ADME/PK Studies Toxicity->ADME Efficacy In Vivo Efficacy Model (e.g., Murine TB model) ADME->Efficacy

References

The Genesis of a Novel Antitubercular Agent: A Technical Guide to the Discovery and Synthesis of DprE1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthetic pathway of potent inhibitors targeting Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis (Mtb) cell wall biosynthesis. While the specific compound "DprE1-IN-8" is not publicly documented, this guide will utilize a well-characterized class of DprE1 inhibitors, the benzothiazinones (BTZs), as a representative example to delineate the core principles of discovery, synthesis, and characterization.

Introduction: Targeting a Vulnerable Pathway

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the development of novel therapeutics with new mechanisms of action.[1] DprE1, a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall component arabinogalactan, has been identified as a highly vulnerable target.[2][3] Inhibition of DprE1 disrupts the formation of decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for arabinan synthesis, leading to bacterial cell death.[4][5]

The discovery of DprE1 as a target was spurred by phenotypic screening of compound libraries that identified potent antitubercular agents.[6][7] Subsequent genetic and biochemical studies confirmed that these compounds exerted their bactericidal effect through the inhibition of DprE1.[7]

The DprE1 Catalytic Pathway and Inhibition Mechanism

DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA. DprE1 first oxidizes DPR to the intermediate decaprenyl-phospho-2′-keto-d-arabinose (DPX), which is then reduced by DprE2 to DPA.[8][9]

DprE1_Pathway DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 DPR->DprE1 FAD -> FADH₂ DPX DPX (Decaprenyl-phospho-2'-keto-d-arabinose) DprE2 DprE2 DPX->DprE2 NADH -> NAD⁺ DPA DPA (Decaprenyl-phospho-arabinose) DprE1->DPX DprE2->DPA Inhibitor DprE1 Inhibitor (e.g., BTZ043) Inhibitor->DprE1 Inhibition

Figure 1: DprE1/DprE2 catalytic pathway and point of inhibition.

DprE1 inhibitors are broadly classified into two categories: covalent and non-covalent inhibitors.[7] Covalent inhibitors, such as the benzothiazinones, typically contain a nitro group that is bioreductively activated by the reduced flavin cofactor (FADH₂) within the DprE1 active site.[8] This activated species then forms a covalent bond with a cysteine residue (Cys387), leading to irreversible inhibition of the enzyme.[7][8]

Discovery and Characterization Workflow

The discovery of novel DprE1 inhibitors often follows a multi-step workflow involving computational and experimental approaches.

Discovery_Workflow cluster_in_silico In Silico Discovery cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation VS Virtual Screening (Structure or Ligand-based) Docking Molecular Docking VS->Docking ADMET ADMET Prediction Docking->ADMET Synthesis Chemical Synthesis ADMET->Synthesis Enzyme_Assay DprE1 Inhibition Assay (IC₅₀ Determination) Synthesis->Enzyme_Assay MIC_Assay Antimycobacterial Activity (MIC Determination) Enzyme_Assay->MIC_Assay Cytotoxicity Cytotoxicity Assay (CC₅₀ Determination) MIC_Assay->Cytotoxicity PK Pharmacokinetic Studies Cytotoxicity->PK Efficacy Murine TB Model Efficacy PK->Efficacy Synthesis_Pathway A Substituted 2-aminothiophenol C Intermediate A A->C Acylation B α-Halo-acetyl halide B->C E Benzothiazinone Core C->E Intramolecular Cyclization D Amine F Final BTZ Inhibitor D->F Nucleophilic Aromatic Substitution E->F

References

An In-Depth Technical Guide to the Covalent and Non-Covalent Inhibition of DprE1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the two primary modes of inhibition—covalent and non-covalent—targeting the essential Mycobacterium tuberculosis enzyme, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, making it a highly attractive target for novel anti-tuberculosis therapeutics.[1][2] This document details the mechanisms of action, presents key quantitative data for representative inhibitors, outlines detailed experimental protocols, and provides visual diagrams of the relevant biological pathways and experimental workflows.

The DprE1 Enzyme and its Role in Mycobacterial Cell Wall Synthesis

DprE1 is a key enzyme in the synthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[2] It works in concert with a second enzyme, DprE2, to catalyze the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA serves as the sole arabinose donor for the synthesis of the arabinan domains of these critical cell wall structures.[3][4] The inhibition of DprE1 disrupts this vital pathway, leading to the cessation of cell wall construction and ultimately, bacterial cell death.[2] The absence of a human homologue for DprE1 enhances its appeal as a drug target, minimizing the potential for on-target host toxicity.

DprE1_Pathway DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl- 2’-keto-D-erythro- pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl- β-D-arabinose (DPA) Arabinan Arabinan Synthesis (Cell Wall) DPA->Arabinan DprE1->DPX FADH2 FADH2 DprE1->FADH2 DprE2->DPA NAD NAD+ DprE2->NAD FAD FAD FAD->DprE1 NADH NADH NADH->DprE2

Covalent vs. Non-Covalent Inhibition: A Comparative Overview

DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent.

Covalent inhibitors form a stable, irreversible chemical bond with the enzyme, typically with a reactive amino acid residue in the active site.[4] For DprE1, this is almost exclusively the Cysteine at position 387 (Cys387).[5] Many potent covalent DprE1 inhibitors, such as the benzothiazinones (BTZs), are pro-drugs that require enzymatic activation. The nitro group on these compounds is reduced by the FADH₂ cofactor of DprE1 to a reactive nitroso intermediate, which then forms a covalent adduct with the thiol group of Cys387, leading to irreversible inactivation of the enzyme.[2][6]

Non-covalent inhibitors bind to the enzyme through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[7] These inhibitors do not form a permanent bond and their binding is in equilibrium. Their potency is determined by their affinity for the enzyme's binding pocket. Several classes of non-covalent DprE1 inhibitors have been identified, including the 2-carboxyquinoxalines.[7][8]

This guide will use two well-characterized compounds as exemplars for each class:

  • Covalent Inhibitor: Macozinone (PBTZ169)

  • Non-Covalent Inhibitor: Ty38c (a 2-carboxyquinoxaline)

Quantitative Data Presentation

The following tables summarize the key quantitative data for the representative covalent and non-covalent DprE1 inhibitors.

Covalent Inhibitor: Macozinone (PBTZ169)
Parameter Value
DprE1 IC₅₀0.02 - 7.2 µM (varies with assay conditions)[9]
M. tuberculosis H37Rv MIC0.3 ng/mL (~0.66 nM)[10]
Cytotoxicity (CC₅₀) on HEK293 cells101.7 µM[5]
Cytotoxicity (CC₅₀) on HepG2 cells>30 µM[3]
Cytotoxicity (CC₅₀) on Vero cells>30 µM[3]
Non-Covalent Inhibitor: Ty38c
Parameter Value
DprE1 IC₅₀41 nM[6]
DprE1 Kᵢ25.9 nM[6]
M. tuberculosis H37Rv MIC₉₉3.1 µM[7]
M. tuberculosis H37Rv MBC3.1 µM[7]
Intracellular M. tuberculosis IC₅₀2.5 µM[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of DprE1 inhibitors.

DprE1 Enzyme Inhibition Assay (Radiolabeled)

This assay measures the conversion of radiolabeled [¹⁴C]-DPR to [¹⁴C]-DPA.[11][12]

Materials:

  • Purified DprE1 and DprE2 enzymes

  • [¹⁴C]-DPR substrate (e.g., 2000 cpm per reaction)

  • Reaction buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂

  • Cofactors: 1 mM FAD, 1 mM ATP, 1 mM NAD, 1 mM NADP

  • Inhibitor stock solutions (in DMSO)

  • Quenching solution: Chloroform:Methanol (2:1, v/v)

  • TLC plates (e.g., silica gel)

  • TLC developing solvent: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v)[11]

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare reaction mixtures containing DprE1 and DprE2 enzymes (e.g., 10 µM each), cofactors in reaction buffer.

  • Add the test inhibitor at various concentrations (or DMSO for control) to the reaction mixtures.

  • Pre-incubate the enzyme-inhibitor mixtures for 30 minutes at 30°C.

  • Initiate the reaction by adding [¹⁴C]-DPR.

  • Incubate for 1 hour at 37°C.

  • Quench the reaction by adding the quenching solution.

  • Separate the organic and aqueous layers by adding water and centrifuging.

  • Spot the organic (lipid) phase onto a TLC plate.

  • Develop the TLC plate using the specified solvent system.

  • Dry the plate and visualize the radiolabeled DPR and DPA spots using a phosphorimager or by exposing to autoradiography film.

  • Quantify the spot intensities to determine the percent inhibition and calculate IC₅₀ values.

DprE1_Assay_Workflow

Mass Spectrometry for Covalent Adduct Confirmation

This method confirms the covalent binding of an inhibitor to DprE1 by detecting the mass increase of the protein.[4][13]

Materials:

  • Purified DprE1 enzyme

  • Covalent inhibitor

  • Incubation buffer (e.g., PBS or HEPES)

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole or TOF mass spectrometer)

  • Desalting column (e.g., C4 solid-phase extraction)

  • Data analysis software for protein deconvolution

Procedure:

  • Incubate purified DprE1 (e.g., 2 µM) with an excess of the covalent inhibitor (e.g., 10 µM) for a set time (e.g., 20 hours) at room temperature. A control sample with DMSO instead of the inhibitor should be run in parallel.

  • Inject the reaction mixture into the LC-MS/MS system.

  • Perform a rapid desalting step using an online solid-phase extraction column.

  • Elute the protein into the mass spectrometer.

  • Acquire mass spectra of the intact protein in the positive ion mode.

  • Process the raw data using a deconvolution algorithm to determine the molecular weight of the unmodified DprE1 (from the control sample) and the inhibitor-adducted DprE1.

  • The mass difference between the adducted and unmodified protein should correspond to the molecular weight of the inhibitor, confirming covalent bond formation.

Mass_Spec_Workflow

Whole-Cell Antimycobacterial Activity Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[1][14]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)

  • 96-well microplates

  • Test compound serial dilutions

  • Resazurin sodium salt solution (e.g., 0.02% in sterile water)

  • Positive control (e.g., rifampicin) and negative control (DMSO)

Procedure:

  • Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ~0.6).

  • Dilute the culture to a final concentration of ~5 x 10⁵ CFU/mL in 7H9 broth.

  • Dispense 100 µL of the bacterial suspension into each well of a 96-well plate.

  • Add 100 µL of the test compound at 2x the final desired concentration (creating a 2-fold serial dilution across the plate). Include wells for positive and negative controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • Add 20 µL of resazurin solution to each well.

  • Incubate for another 16-24 hours.

  • Observe the color change. A blue color (oxidized resazurin) indicates no bacterial growth (inhibition), while a pink color (reduced resorufin) indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as a measure of cell viability and cytotoxicity of a compound.[15][16][17]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound serial dilutions

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the CC₅₀ (the concentration of the compound that causes 50% reduction in cell viability).

Conclusion

The inhibition of DprE1 presents a powerful strategy for the development of new anti-tuberculosis drugs. Both covalent and non-covalent inhibitors have demonstrated potent activity against M. tuberculosis. Covalent inhibitors, such as Macozinone (PBTZ169), offer the advantage of prolonged target engagement and high potency. Non-covalent inhibitors, like the 2-carboxyquinoxalines, provide an alternative mechanism of action that can be effective against potential resistance mutations affecting the covalent binding site. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively discover, characterize, and compare novel DprE1 inhibitors, ultimately contributing to the advancement of new therapies to combat tuberculosis.

References

The Structure-Activity Relationship of DprE1 Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical scaffolds, biological activities, and experimental methodologies related to the inhibition of Mycobacterium tuberculosis's DprE1, a critical enzyme for cell wall synthesis and a promising target for novel anti-tubercular agents.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a vital enzyme in Mycobacterium tuberculosis (Mtb), responsible for a key step in the biosynthesis of the arabinogalactan and lipoarabinomannan components of the mycobacterial cell wall.[1][2] Its essentiality for Mtb survival and the absence of a human homologue make it an attractive target for the development of new anti-tuberculosis drugs.[3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of various classes of DprE1 inhibitors, presents detailed experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

The DprE1 Pathway: A Critical Target

DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-2-keto erythro pentose (DPX), which is subsequently reduced by DprE2 to form decaprenylphosphoryl-D-arabinose (DPA). DPA is the sole donor of arabinofuranose residues for the synthesis of the arabinan domains of arabinogalactan and lipoarabinomannan, which are essential for the integrity of the mycobacterial cell wall. Inhibition of DprE1 disrupts this crucial pathway, leading to bacterial cell death.[1][2]

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-D-2-keto erythro pentose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-D-arabinose (DPA) Arabinan Arabinan Synthesis (Arabinogalactan & Lipoarabinomannan) DPA->Arabinan DprE1->DPX DprE2->DPA Inhibitor DprE1 Inhibitor Inhibitor->DprE1

Figure 1: The DprE1-mediated step in the arabinan biosynthesis pathway.

Structure-Activity Relationship (SAR) Studies of DprE1 Inhibitors

A diverse range of chemical scaffolds have been investigated for their ability to inhibit DprE1. These can be broadly categorized into covalent and non-covalent inhibitors.

Covalent Inhibitors: The Benzothiazinone (BTZ) Series

The benzothiazinones (BTZs) are a prominent class of covalent inhibitors that act as prodrugs. The nitro group of the BTZ scaffold is reduced by the flavin cofactor within the DprE1 active site to a reactive nitroso species, which then forms a covalent bond with a cysteine residue (Cys387), leading to irreversible inhibition.[4][5] SAR studies on BTZ analogs have revealed several key features for potent activity.

Table 1: Structure-Activity Relationship of Benzothiazinone (BTZ) Analogs

CompoundR Group ModificationDprE1 IC50 (µM)Mtb MIC (µM)Reference
BTZ043 (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane<0.030.001[6]
PBTZ169 4-(trifluoromethoxy)piperidine<0.030.0005[6]
Analog 1 4-methylpiperazine-0.004[7]
Analog 2 4-hydroxypiperidine-0.016[7]
Analog 3 Morpholine-0.063[7]
BTZ-SO Sulfoxide of BTZ043-Potent[8]
BTZ-SO2 Sulfone of BTZ043-Weakly active[8]

Note: IC50 and MIC values are approximate and collated from various sources for comparative purposes. "-" indicates data not available in the cited source.

The data clearly indicates that the substituent at the 2-position of the benzothiazinone core significantly influences the anti-mycobacterial activity.[7] Furthermore, oxidation of the sulfur atom in the thiazinone ring to a sulfoxide retains potency, while further oxidation to a sulfone drastically reduces activity.[8]

Non-Covalent Inhibitors: The Quinoxaline Series

Quinoxaline derivatives represent a well-studied class of non-covalent DprE1 inhibitors. These compounds bind to the active site of the enzyme through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.[9]

Table 2: Structure-Activity Relationship of Quinoxaline Analogs

CompoundR1 (C6 position)R2 (C3-amino substituent)DprE1 IC50 (µM)Mtb MIC (µM)Reference
Ty38c -CF34-methoxybenzyl2.53.1[9]
QN118 -CF33-fluoro-4-methoxybenzyl--[9]
QN127 -CF34-fluorobenzyl--[9]
Analog 4 -H4-methoxybenzyl>100>50[9]
Analog 5 -CF3Benzyl10.212.5[9]

Note: IC50 and MIC values are approximate and collated from various sources for comparative purposes. "-" indicates data not available in the cited source.

The SAR for the quinoxaline series highlights the importance of the trifluoromethyl group at the C6 position and the nature of the substituent on the C3-amino group for potent inhibitory activity.[9]

Experimental Protocols

Standardized assays are crucial for the evaluation and comparison of DprE1 inhibitors. Below are detailed methodologies for the DprE1 enzyme inhibition assay and the determination of the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

DprE1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DprE1. A common method involves a coupled assay where the production of hydrogen peroxide from the DprE1-catalyzed oxidation is detected using a fluorescent probe like Amplex Red.

Materials:

  • Purified DprE1 enzyme

  • Decaprenylphosphoryl-β-D-ribose (DPR) substrate

  • Flavin adenine dinucleotide (FAD) cofactor

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare a reaction mixture containing DprE1 enzyme, FAD, HRP, and Amplex Red in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (a known DprE1 inhibitor) and a negative control (DMSO vehicle).

  • Initiate the enzymatic reaction by adding the DPR substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DprE1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare DprE1, FAD, HRP, Amplex Red Mix Add_Mix Add Enzyme Mix to 96-well Plate Prep_Enzyme->Add_Mix Prep_Compound Prepare Serial Dilutions of Test Compound Add_Compound Add Test Compound to Wells Prep_Compound->Add_Compound Add_Substrate Initiate Reaction with DPR Substrate Add_Compound->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence Measure Fluorescence Incubate->Read_Fluorescence Calc_Inhibition Calculate % Inhibition Read_Fluorescence->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Figure 2: General workflow for a DprE1 enzyme inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, a broth microdilution method is commonly used.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Resazurin solution (as a growth indicator)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in Middlebrook 7H9 broth in the wells of a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate the wells containing the test compounds with the bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and re-incubate for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change of resazurin from blue (no growth) to pink (growth).

Conclusion

The exploration of DprE1 inhibitors has yielded several promising chemical scaffolds with potent anti-tubercular activity. The detailed SAR studies for series such as the benzothiazinones and quinoxalines provide a valuable framework for the rational design of new and improved inhibitors. The standardized experimental protocols outlined in this guide are essential for the accurate and reproducible evaluation of these compounds. Continued research focusing on optimizing the potency, pharmacokinetic properties, and safety profiles of DprE1 inhibitors holds significant promise for the development of novel and effective treatments for tuberculosis.

References

DprE1-IN-8: A Technical Overview of its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known chemical properties and biological activity of DprE1-IN-8, a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme in Mycobacterium tuberculosis. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anti-tubercular agents.

Core Chemical Properties

This compound is a small molecule inhibitor with the following key chemical identifiers and properties.

PropertyValueSource
Molecular Formula C₁₉H₁₂F₃N₅O₄S[1]
Molecular Weight 463.39 g/mol [1]
CAS Number 2679830-77-2[2][3]

Biological Activity

This compound demonstrates potent inhibitory activity against its target enzyme, DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall. This inhibition ultimately disrupts the integrity of the bacterial cell, leading to cell death.

ParameterValueTarget OrganismSource
IC₅₀ <0.75 µMDprE1 Enzyme[2]
IC₅₀ 6 nMM. tuberculosis H37Rv[4]

Solubility Profile

General Experimental Protocol for Aqueous Solubility Determination

For researchers seeking to determine the aqueous solubility of this compound, a general equilibrium solubility protocol can be employed. This method is adapted from established guidelines for active pharmaceutical ingredients.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh excess this compound suspend Suspend this compound in buffer prep_api->suspend prep_buffer Prepare aqueous buffer (pH 1.2-6.8) at 37 ± 1 °C prep_buffer->suspend equilibrate Equilibrate suspension (e.g., shake/stir for >24h) suspend->equilibrate separate Separate solid from liquid (centrifuge/filter) equilibrate->separate quantify Quantify concentration in supernatant (e.g., HPLC) separate->quantify determine Determine equilibrium solubility quantify->determine

A generalized workflow for determining the aqueous solubility of a compound.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of aqueous buffer at a physiologically relevant pH (typically ranging from 1.2 to 6.8) and maintained at a constant temperature of 37 ± 1 °C.

  • Equilibration: The resulting suspension is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is accurately measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: DprE1 Inhibition

DprE1 is a critical flavoenzyme involved in the biosynthesis of two essential components of the Mycobacterium tuberculosis cell wall: lipoarabinomannan and arabinogalactan.[5] The enzyme catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), which is the sole donor of arabinose for the synthesis of these cell wall polymers.[4]

DprE1 inhibitors, including this compound, block this crucial step. The inhibition can occur through either covalent or non-covalent binding to the enzyme.[5] By preventing the formation of DPA, these inhibitors effectively halt the construction of the mycobacterial cell wall, leading to bacterial death.[4]

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl-2'-keto-D-arabinose (DPX) (Intermediate) DprE1->DPX Oxidation DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Reduction CellWall Mycobacterial Cell Wall Synthesis (Arabinogalactan & Lipoarabinomannan) DPA->CellWall Inhibitor This compound Inhibitor->DprE1 Inhibition

The inhibitory action of this compound on the mycobacterial cell wall synthesis pathway.

References

An In-depth Technical Guide on DprE1 Inhibition and its Effect on Mycobacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "DprE1-IN-8" is not available in the public domain. This guide will, therefore, focus on well-characterized inhibitors of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) to provide a comprehensive overview of the target, mechanism of action, and the impact of its inhibition on Mycobacterium tuberculosis.

Introduction

The cell wall of Mycobacterium tuberculosis (Mtb) is a complex and unique structure, essential for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics. This intricate barrier is a prime target for antitubercular drug development. A crucial enzyme in the biosynthesis of the mycobacterial cell wall is the decaprenylphosphoryl-β-D-ribose 2′-epimerase, DprE1.[1] DprE1 is a flavoenzyme that plays a pivotal role in the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the Mtb cell wall.[2][3] Its essentiality for the bacterium and absence in humans make it a highly attractive target for novel antitubercular agents. This guide provides a detailed technical overview of DprE1, its role in cell wall synthesis, and the effects of its inhibition by various compounds.

The Role of DprE1 in Mycobacterial Cell Wall Synthesis

DprE1 is a key enzyme in the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinans.[4] This process is a two-step reaction catalyzed by DprE1 and its partner enzyme, DprE2.[1]

First, DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, oxidizes DPR to the intermediate decaprenylphosphoryl-2′-keto-D-erythro-pentofuranose (DPX). Subsequently, the NADH-dependent reductase DprE2 reduces DPX to DPA.[1] DPA is then utilized by arabinosyltransferases to build the arabinan domains of arabinogalactan and lipoarabinomannan. Inhibition of DprE1 halts the production of DPA, thereby disrupting the synthesis of these vital cell wall components, leading to bacterial cell lysis and death.[4]

DprE1_Pathway cluster_periplasm Periplasm DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2'-keto-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) FAD -> FADH₂ DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) NADH -> NAD⁺ Arabinan Arabinan Synthesis (Arabinogalactan & Lipoarabinomannan) DPA->Arabinan Arabinosyl- transferases Inhibitor DprE1 Inhibitors Inhibitor->DPX Inhibition

Caption: The DprE1/DprE2 pathway for DPA biosynthesis.

Classes of DprE1 Inhibitors

DprE1 inhibitors are broadly classified into two main categories based on their mechanism of action: covalent and non-covalent inhibitors.[1]

  • Covalent Inhibitors: These compounds form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[1] A prominent class of covalent inhibitors is the benzothiazinones (BTZs), which includes compounds like BTZ043 and Macozinone (PBTZ169).[5][6] These are often prodrugs that require activation, typically through the reduction of a nitro group, to a reactive species that then covalently modifies the enzyme.[1]

  • Non-covalent Inhibitors: These inhibitors bind reversibly to the active site of DprE1. An example of a non-covalent inhibitor is TBA-7371, which acts as a competitive inhibitor.[7]

Mechanism of Action of Benzothiazinones (BTZs)

The benzothiazinones are a well-studied class of covalent DprE1 inhibitors. Their mechanism of action involves a unique activation process within the mycobacterium.

BTZ_Mechanism cluster_workflow Mechanism of Covalent Inhibition by BTZs BTZ_prodrug BTZ Prodrug (e.g., BTZ043) DprE1_FADH2 Reduced DprE1 (with FADH₂) BTZ_prodrug->DprE1_FADH2 Enters active site Nitroso_BTZ Reactive Nitroso-BTZ Intermediate DprE1_FADH2->Nitroso_BTZ Reduction of nitro group DprE1_Cys387 DprE1 Active Site (Cys387) Nitroso_BTZ->DprE1_Cys387 Nucleophilic attack Covalent_Adduct Covalent DprE1-BTZ Adduct (Enzyme Inactivation) DprE1_Cys387->Covalent_Adduct

Caption: Activation and covalent binding of BTZ inhibitors to DprE1.

Quantitative Data of Representative DprE1 Inhibitors

The following table summarizes the in vitro activity of several key DprE1 inhibitors against M. tuberculosis H37Rv and their inhibitory concentration against the DprE1 enzyme.

Compound NameClassTargetM. tuberculosis H37Rv MIC (μg/mL)DprE1 IC50 (nM)
BTZ043 Covalent (Benzothiazinone)DprE10.001[8]Not explicitly found
Macozinone (PBTZ169) Covalent (Benzothiazinone)DprE1<0.00019[9]Not explicitly found
TBA-7371 Non-covalent (Azaindole)DprE10.64-1.0[10]10[7]
OPC-167832 (Quabodepistat) Non-covalent (Carbostyril)DprE10.0005[2]258[2][11]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of DprE1 inhibitors against M. tuberculosis is typically determined using the broth microdilution method.[12][13]

Protocol:

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared from a fresh culture and adjusted to a McFarland standard of 0.5. This suspension is then diluted to achieve a final inoculum of approximately 10⁵ colony-forming units (CFU)/mL.[13]

  • Drug Dilution: The test compounds are serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.[12]

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. The plates are then incubated at 37°C for 14-21 days.[14]

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[12] Growth can be assessed visually or by using a growth indicator like resazurin.[15]

DprE1 Enzyme Inhibition Assay

The inhibitory activity of compounds against the DprE1 enzyme can be measured using various in vitro assays, such as a fluorescence-based assay.

Protocol (Resazurin-based Assay):

  • Reaction Mixture: A reaction mixture is prepared containing purified recombinant DprE1 enzyme, the substrate (e.g., decaprenylphosphoryl-β-D-ribose or a suitable analog), and the FAD cofactor in an appropriate buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The reaction is initiated and incubated for a specific period to allow for the enzymatic conversion of the substrate.

  • Detection: The activity of DprE1 is coupled to the reduction of a reporter molecule. For instance, the FADH₂ produced by DprE1 can be used to reduce resazurin (non-fluorescent) to resorufin (highly fluorescent).

  • Data Analysis: The fluorescence is measured, and the IC50 value is calculated, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[16]

Conclusion

DprE1 has been validated as a highly vulnerable target in M. tuberculosis, and its inhibition represents a promising strategy for the development of new antitubercular drugs. The diverse chemical scaffolds of DprE1 inhibitors, both covalent and non-covalent, offer multiple avenues for drug discovery and optimization. Several DprE1 inhibitors have shown potent activity against drug-susceptible and drug-resistant strains of Mtb and have progressed into clinical trials.[10][17] Continued research into the structure-activity relationships, pharmacokinetic properties, and potential for combination therapy of DprE1 inhibitors is crucial for advancing the fight against tuberculosis.

References

The Inhibition of DprE1: A Technical Guide to a New Frontier in Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis (TB) control efforts, necessitating the discovery of novel therapeutic agents that act on new targets.[1][2] Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a highly vulnerable and validated target for anti-TB drug development.[3][4][5][6] This enzyme is a crucial component of the mycobacterial cell wall synthesis machinery, essential for bacterial viability.[4][7][8] Its absence in humans enhances the safety profile of potential inhibitors, making it an attractive focus for drug discovery programs.[4][7] This technical guide provides an in-depth overview of DprE1, its inhibitors, the experimental protocols used for their evaluation, and the key structure-activity relationships that govern their potency.

DprE1: A Critical Node in Mycobacterial Cell Wall Synthesis

The mycobacterial cell wall is a complex and unique structure, indispensable for the bacterium's survival and virulence.[9] A key component of this wall is arabinogalactan (AG), which is attached to peptidoglycan and esterified with mycolic acids. The biosynthesis of AG relies on a specific precursor, decaprenylphosphoryl-D-arabinose (DPA), which serves as the sole donor of arabinose for the synthesis of both AG and lipoarabinomannan (LAM).[1][5][10][11]

The formation of DPA from decaprenylphosphoryl-β-D-ribose (DPR) is a critical two-step epimerization process catalyzed by a hetero-dimeric complex of two enzymes: DprE1 and DprE2.[1][10][12][13]

  • Oxidation (DprE1): DprE1, a flavoenzyme, initiates the process by oxidizing DPR at the 2'-hydroxyl group to form the intermediate decaprenyl-phospho-2'-keto-D-erythro-pentofuranose (DPX).[12][14][15] This reaction is dependent on the cofactor flavin adenine dinucleotide (FAD).[12]

  • Reduction (DprE2): The intermediate DPX is then reduced by the NADH-dependent DprE2 enzyme to yield the final product, DPA.[12]

Because this pathway is essential for the bacterium and absent in mammals, it represents an ideal target for therapeutic intervention.[4][7] Inhibition of DprE1 halts the production of DPA, thereby disrupting cell wall synthesis and leading to bacterial lysis and death.[3][6][7][8]

Signaling Pathway of DPA Synthesis

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenyl-phospho-2'-keto- D-erythro-pentofuranose (DPX) DPR->DPX Oxidation DPA Decaprenylphosphoryl-D-arabinose (DPA) DPX->DPA Reduction AG_LAM Arabinogalactan (AG) & Lipoarabinomannan (LAM) (Cell Wall Synthesis) DPA->AG_LAM Arabinose Donor DprE1 DprE1 (Oxidase) DprE1->DPX DprE2 DprE2 (Reductase) DprE2->DPA Inhibitor_Screening_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Optimization cluster_preclinical Preclinical Development A Compound Library (High-Throughput Screening) B Whole-Cell Screening (Mtb Growth Inhibition) A->B C Target-Based Screening (DprE1 Enzyme Assay) A->C D Identify Primary Hits B->D C->D E Hit Confirmation & MIC Determination D->E F Cytotoxicity Assays (Selectivity Index) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Pharmacokinetics (ADME) H->I J In Vivo Efficacy (Mouse Model) I->J K Candidate Selection J->K L L K->L Clinical Trials SAR_Logic cluster_scaffold Benzothiazinone Core cluster_groups Key Functional Groups for Potency cluster_activity Biological Activity Scaffold [BTZ Core] NO2 C8-Nitro Group (NO₂) EWG C6-Electron Withdrawing Group (e.g., CF₃) S_Atom Sulphur Atom in Ring Potency High Potency & Covalent Inhibition NO2->Potency Required for Prodrug Activation EWG->Potency Enhances Activity S_Atom->Potency Essential for Scaffold Integrity

References

Methodological & Application

Application Notes and Protocols for DprE1-IN-8 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinans, which are essential components of the mycobacterial cell wall.[1][2] This enzyme catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[2] The inhibition of DprE1 disrupts the formation of the mycobacterial cell wall, leading to cell death.[1] This makes DprE1 a highly attractive target for the development of novel anti-tuberculosis drugs. DprE1-IN-8 is a potent inhibitor of DprE1 and serves as a valuable tool for tuberculosis research.[3]

This document provides detailed protocols for in vitro assays to evaluate the inhibitory activity of this compound against DprE1.

DprE1 Signaling Pathway and Inhibition

DprE1, in conjunction with DprE2, is responsible for the epimerization of DPR to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole precursor for arabinan synthesis.[3] DprE1, a flavoenzyme, carries out the initial oxidation of DPR. Inhibitors of DprE1 can be classified as either covalent or non-covalent. Covalent inhibitors often contain a nitro group that is reduced by the FADH₂ cofactor of DprE1 to a reactive nitroso species. This species then forms a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme, leading to irreversible inhibition.[4] Non-covalent inhibitors bind reversibly to the active site.

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition Mechanism DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) FAD -> FADH₂ DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DPX->DPA DprE2 (Reduction) NADH -> NAD⁺ Arabinan Arabinan Synthesis DPA->Arabinan DprE1_IN_8 This compound DprE1_IN_8->DPR Inhibits DprE1

Caption: DprE1 pathway and inhibition.

Quantitative Data

The inhibitory potency of this compound against Mycobacterium tuberculosis DprE1 has been determined using in vitro enzyme assays.

CompoundTargetAssay TypeIC₅₀Reference
This compoundDprE1Enzymatic6 nM[3]
This compoundDprE1 (M. tuberculosis H37Rv)Enzymatic<0.75 µM[1][5]

Note: Discrepancies in reported IC₅₀ values may arise from variations in assay conditions, such as enzyme and substrate concentrations, and incubation times.

Experimental Protocols

Two common methods for determining the in vitro activity of DprE1 inhibitors are the fluorescence-based Amplex Red assay and a radioactivity-based assay.

Fluorescence-Based DprE1 Inhibition Assay (Amplex Red)

This assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of its substrate when molecular oxygen acts as the electron acceptor. Horseradish peroxidase (HRP) then uses the hydrogen peroxide to oxidize Amplex Red to the highly fluorescent resorufin.

Materials:

  • Purified recombinant DprE1 enzyme

  • This compound

  • Farnesyl-phosphoryl-β-D-ribofuranose (FPR) or Geranylgeranyl-phosphoryl-β-D-ribose (GGPR) as substrate

  • Flavin adenine dinucleotide (FAD)

  • Amplex Red

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 50 mM Glycylglycine (pH 8.0), 200 mM Potassium Glutamate, 0.002% Brij 35

  • Dimethyl sulfoxide (DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, etc.) start->prep_reagents dispense_inhibitor Dispense this compound dilutions (in DMSO) to assay plate prep_reagents->dispense_inhibitor add_enzyme_mix Add DprE1 Enzyme Mix (DprE1, FAD, HRP, Amplex Red in Assay Buffer) dispense_inhibitor->add_enzyme_mix pre_incubate Pre-incubate for 10 min at 30°C add_enzyme_mix->pre_incubate add_substrate Initiate reaction by adding Substrate (FPR) pre_incubate->add_substrate incubate_read Incubate and measure fluorescence (Ex: 560 nm, Em: 590 nm) add_substrate->incubate_read analyze_data Analyze Data (Calculate % inhibition and IC₅₀) incubate_read->analyze_data end End analyze_data->end

Caption: DprE1 in vitro assay workflow.

  • Prepare this compound dilutions: Serially dilute this compound in DMSO.

  • Prepare Reaction Mixture: In the assay buffer, prepare a master mix containing DprE1, FAD, HRP, and Amplex Red.

  • Assay Plate Setup:

    • Add the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add the reaction mixture to all wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (FPR).

  • Measurement: Immediately measure the fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) in kinetic mode at 30°C.

  • Data Analysis:

    • Subtract the background fluorescence from wells without the substrate.

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Radioactivity-Based DprE1 Inhibition Assay

This assay directly measures the conversion of a radiolabeled substrate, [¹⁴C]-DPR, to its product.

Materials:

  • Purified recombinant DprE1 and DprE2 enzymes

  • This compound

  • [¹⁴C]-Decaprenylphosphoryl-β-D-ribose ([¹⁴C]-DPR)

  • FAD, ATP, NAD, NADP

  • Assay Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂

  • IGEPAL CA-630

  • Chloroform:Methanol (2:1, v/v)

  • TLC plates

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare this compound dilutions: Serially dilute this compound in a suitable solvent (e.g., DMSO).

  • Enzyme-Inhibitor Incubation:

    • In a reaction tube, combine the DprE1 and DprE2 enzymes with the assay buffer containing FAD, ATP, NAD, and NADP.

    • Add the diluted this compound or solvent control.

    • Incubate for 30 minutes at 30°C.

  • Reaction Initiation: Start the reaction by adding [¹⁴C]-DPR.

  • Reaction Quenching: After a defined incubation period (e.g., 1 hour), stop the reaction by adding chloroform:methanol (2:1).

  • Extraction: Extract the lipid-soluble substrate and product into the organic phase.

  • Analysis:

    • Spot the dried organic phase onto a TLC plate.

    • Separate the substrate ([¹⁴C]-DPR) and product ([¹⁴C]-DPA) using an appropriate solvent system.

    • Visualize and quantify the radioactive spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

  • Data Analysis:

    • Calculate the percent conversion of [¹⁴C]-DPR to [¹⁴C]-DPA.

    • Determine the percent inhibition for each concentration of this compound.

    • Calculate the IC₅₀ value as described for the fluorescence-based assay.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound and other potential DprE1 inhibitors. The choice of assay will depend on the available resources and the specific experimental goals. The fluorescence-based assay is generally higher-throughput and avoids the use of radioactivity, making it suitable for primary screening, while the radioactivity-based assay provides a direct measure of substrate conversion and can be used for more detailed mechanistic studies. These tools are essential for advancing the discovery and development of new therapeutics for tuberculosis.

References

Application Notes and Protocols for Studying DprE1 Enzyme Kinetics with DprE1-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It plays a critical role in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[1][2] Specifically, DprE1, a flavoenzyme, catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-erythro-pentafuranose (DPX). This is the first step in a two-step epimerization reaction that produces decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis.[1][3] The absence of a human homolog makes DprE1 an attractive and vulnerable target for the development of novel anti-tubercular drugs.

DprE1-IN-8 is a potent inhibitor of DprE1, exhibiting an IC50 value of 6 nM against M. tuberculosis H37Rv. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and other representative inhibitors to study the kinetics of the DprE1 enzyme. The provided methodologies are based on established fluorescence-based assays and are adaptable for both covalent and non-covalent inhibitors.

DprE1 Signaling Pathway and Inhibition

The DprE1/DprE2 enzyme complex is integral to the arabinan biosynthesis pathway, a critical component of the mycobacterial cell wall. DprE1 inhibitors disrupt this pathway, leading to cell lysis and death of the bacterium.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 (FAD) DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE1->DPX Oxidation DprE2 DprE2 (NADPH) DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DprE2->DPA Reduction Arabinan Arabinan Biosynthesis DPA->Arabinan Inhibitor DprE1 Inhibitor (e.g., this compound) Inhibitor->DprE1 Inhibition

Caption: DprE1 pathway and point of inhibition.

Quantitative Data of DprE1 Inhibitors

This table summarizes the inhibitory potency of this compound and representative covalent (BTZ043) and non-covalent (TBA-7371) inhibitors against DprE1.

InhibitorTypeTargetIC50 (nM)Reference
This compoundNot SpecifiedM. tuberculosis H37Rv DprE16[MedChemExpress]
BTZ043CovalentM. tuberculosis H37Rv DprE12.3[MedChemExpress]
TBA-7371Non-covalentM. tuberculosis DprE110[Working Group for New TB Drugs]

Experimental Protocols

A widely used method for studying DprE1 kinetics is a fluorescence-based assay that measures the reduction of resazurin to the highly fluorescent resorufin. This reaction is coupled to the DprE1-catalyzed oxidation of a substrate analog, such as farnesylphosphoryl-β-D-ribose (FPR) or geranylgeranyl-phosphoryl-β-D-ribose (GGPR).[3][4]

Experimental Workflow for DprE1 Inhibition Assay

DprE1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, DprE1 Enzyme, FAD, Substrate (FPR/GGPR), Resazurin, HRP, and Inhibitor Mix Combine DprE1, FAD, HRP, Resazurin, and Inhibitor in a 96-well plate Reagents->Mix Incubate Pre-incubate mixture (e.g., 10 min at 30°C) Mix->Incubate Start Initiate reaction by adding Substrate (FPR/GGPR) Incubate->Start Measure Monitor fluorescence increase (Ex: 560 nm, Em: 590 nm) in kinetic mode Start->Measure Analyze Calculate reaction rates and determine IC50 values Measure->Analyze

Caption: Workflow for DprE1 fluorescence-based inhibition assay.

Materials and Reagents
  • DprE1 Enzyme: Purified recombinant M. tuberculosis DprE1.

  • FAD (Flavin Adenine Dinucleotide): Cofactor for DprE1.

  • Substrate: Farnesyl-phosphoryl-β-D-ribofuranose (FPR) or Geranylgeranyl-phosphoryl-β-D-ribose (GGPR).

  • Inhibitors: this compound, BTZ043, TBA-7371 (dissolved in DMSO).

  • Resazurin Sodium Salt: Fluorescence indicator.

  • Horseradish Peroxidase (HRP): Coupling enzyme.

  • Assay Buffer: 50 mM Glycylglycine (pH 8.0), 200 mM Potassium Glutamate, 0.002% Brij 35.[5]

  • Plate: Black, 96-well half-area microplates.

  • Plate Reader: Capable of fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm) with kinetic reading capabilities.

Protocol for IC50 Determination
  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in DMSO.

    • Prepare a working solution of DprE1 enzyme in assay buffer.

    • Prepare working solutions of FAD, HRP, Resazurin, and FPR/GGPR in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 25 µL:

      • DprE1 enzyme (e.g., final concentration of 1.5 µM).[5]

      • FAD (e.g., final concentration of 1 µM).[5]

      • HRP (e.g., final concentration of 0.2 µM).[5]

      • Resazurin (e.g., final concentration of 50 µM).[5]

      • Inhibitor at various concentrations (final DMSO concentration should be ≤1%).

    • Include control wells with DMSO only (no inhibitor) for 100% activity and wells with no enzyme for background fluorescence.

  • Pre-incubation:

    • Incubate the plate for 10 minutes at 30°C.[5]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (e.g., FPR to a final concentration of 0.3 µM).[5]

    • Immediately start monitoring the increase in fluorescence in a plate reader (Excitation: 560 nm, Emission: 590 nm) in kinetic mode at 30°C.[5]

  • Data Analysis:

    • Determine the initial reaction rates from the linear portion of the fluorescence-time curve.

    • Subtract the background fluorescence rate (no enzyme control).

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol for Characterizing Covalent Inhibitors (e.g., BTZ043)

For covalent inhibitors, it is important to assess time-dependent inhibition.

  • Assay Setup:

    • Follow the same setup as for the IC50 determination, but with varying concentrations of the covalent inhibitor.

  • Kinetic Measurement:

    • Monitor the reaction progress (fluorescence) over a longer period (e.g., up to 100 minutes) to observe the time-dependent decrease in enzyme activity.[4]

  • Data Analysis:

    • Analyze the progress curves at different inhibitor concentrations to determine the observed rate of inactivation (k_obs).

    • Plot k_obs versus the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_i).

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent.

  • Covalent Inhibitors: Many potent DprE1 inhibitors, such as the benzothiazinones (BTZs), are suicide inhibitors. They contain a nitro group that is reduced by the FAD cofactor of DprE1 to a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inactivation of the enzyme.[1][5]

  • Non-covalent Inhibitors: These inhibitors, such as TBA-7371, bind reversibly to the active site of DprE1, competing with the natural substrate. They do not form a permanent bond with the enzyme.[6]

Inhibition_Mechanisms cluster_covalent Covalent Inhibition (e.g., BTZ043) cluster_noncovalent Non-Covalent Inhibition (e.g., TBA-7371) C1 Inhibitor (Nitro-BTZ) binds to DprE1 C2 DprE1's reduced FAD activates the inhibitor (Nitro -> Nitroso) C1->C2 C3 Reactive inhibitor forms covalent bond with Cys387 C2->C3 C4 Irreversible Enzyme Inactivation C3->C4 NC1 Inhibitor binds reversibly to DprE1 active site NC2 Blocks substrate (DPR) from binding NC1->NC2 NC3 Reversible Enzyme Inhibition NC2->NC3

Caption: Mechanisms of covalent and non-covalent DprE1 inhibition.

Conclusion

This compound is a highly potent inhibitor of DprE1 and a valuable tool for studying the kinetics of this essential mycobacterial enzyme. The provided protocols, based on a robust fluorescence assay, can be readily adapted to characterize the inhibitory activity of this compound and other DprE1 inhibitors. Understanding the kinetic parameters and mechanism of action of these inhibitors is crucial for the development of new and effective treatments for tuberculosis.

References

Application Notes and Protocols for DprE1 Inhibitors in Combination Therapy for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific public data for a compound designated "DprE1-IN-8". Therefore, these application notes and protocols are based on the broader class of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibitors, utilizing data from well-characterized examples to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction to DprE1 as a Tuberculosis Drug Target

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2][3] DprE1 is a flavoenzyme that catalyzes a vital step in the biosynthesis of two essential components of the mycobacterial cell wall: arabinogalactan (AG) and lipoarabinomannan (LAM).[3] Specifically, DprE1 is involved in the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), which is the sole donor of arabinofuranose for the synthesis of the arabinan domains of AG and LAM.[1] Inhibition of DprE1 disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[1][4] The absence of a human homolog for DprE1 makes it an attractive and vulnerable target for the development of new anti-TB drugs with a potentially high therapeutic index.[1][5] Several DprE1 inhibitors have been identified and are in various stages of preclinical and clinical development, showing potent activity against both drug-susceptible and drug-resistant strains of Mtb.[3][6]

Classes of DprE1 Inhibitors

DprE1 inhibitors are broadly classified into two main categories based on their mechanism of action: covalent and non-covalent inhibitors.

  • Covalent Inhibitors: These compounds typically contain a nitro group that is reduced by the FAD cofactor within the DprE1 active site, forming a reactive nitroso intermediate. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible inhibition of the enzyme.[5][7] Prominent examples include the benzothiazinones (BTZs) like BTZ043 and its derivative PBTZ169 (Macozinone) .[6]

  • Non-covalent Inhibitors: These inhibitors bind to the active site of DprE1 through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, leading to reversible inhibition. This class includes compounds with diverse chemical scaffolds like the 1,4-azaindoles (e.g., TBA-7371 ) and carbostyrils (e.g., OPC-167832 ).[8]

In Vitro Activity of Representative DprE1 Inhibitors

The following table summarizes the minimum inhibitory concentrations (MICs) of several key DprE1 inhibitors against M. tuberculosis H37Rv.

CompoundClassMechanismMIC against Mtb H37Rv (µg/mL)Reference
BTZ043 BenzothiazinoneCovalent0.001 - 0.004[6]
PBTZ169 BenzothiazinoneCovalent0.0005 - 0.001[6]
TBA-7371 1,4-AzaindoleNon-covalent0.007 - 0.014[6]
OPC-167832 CarbostyrilNon-covalent0.0001 - 0.0004[6]

Rationale for Combination Therapy

The standard treatment for TB involves a multi-drug regimen to prevent the emergence of drug resistance and to effectively kill the persistent mycobacterial populations.[9] DprE1 inhibitors, with their novel mechanism of action, are promising candidates for inclusion in new combination therapies. The rationale for combining DprE1 inhibitors with other anti-TB drugs includes:

  • Synergistic or Additive Effects: Combining drugs with different mechanisms of action can lead to enhanced bactericidal activity.

  • Shortening Treatment Duration: More potent drug regimens could reduce the lengthy duration of current TB therapy, improving patient adherence.

  • Overcoming Drug Resistance: DprE1 inhibitors are active against many drug-resistant strains of Mtb, making them valuable partners for existing drugs where resistance has developed.

Signaling Pathway and Experimental Workflows

DprE1 Signaling Pathway

DprE1_Pathway cluster_CellWall Mycobacterial Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme (Target) DPR->DprE1 Substrate DprE2 DprE2 Enzyme DprE1->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Product Arabinan Arabinan Synthesis (Arabinogalactan & LAM) DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall DprE1_Inhibitor DprE1 Inhibitor (e.g., this compound) DprE1_Inhibitor->DprE1 Inhibition

Caption: Mechanism of action of DprE1 inhibitors in Mtb cell wall synthesis.

Experimental Workflow for In Vitro Synergy Testing

Synergy_Workflow Start Start: Prepare Mtb Inoculum Drug_Prep Prepare serial dilutions of DprE1 inhibitor (Drug A) and partner drug (Drug B) Start->Drug_Prep Checkerboard Create a checkerboard matrix in a 96-well plate with varying concentrations of Drug A and B Drug_Prep->Checkerboard Inoculate Inoculate plates with Mtb suspension Checkerboard->Inoculate Incubate Incubate plates at 37°C Inoculate->Incubate Readout Add viability indicator (e.g., Resazurin) and determine MICs Incubate->Readout FIC_Calc Calculate Fractional Inhibitory Concentration (FIC) Index Readout->FIC_Calc Interpretation Interpret results: Synergy, Additivity, Indifference, or Antagonism FIC_Calc->Interpretation End End Interpretation->End

Caption: Workflow for the checkerboard assay to determine drug synergy.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow Infection Aerosol infection of mice with M. tuberculosis Pre_Treatment Allow infection to establish (e.g., 2-4 weeks) Infection->Pre_Treatment Grouping Randomize mice into treatment groups: - Vehicle Control - DprE1 Inhibitor alone - Partner Drug alone - Combination Therapy Pre_Treatment->Grouping Treatment Administer daily treatment for a defined period (e.g., 4-8 weeks) Grouping->Treatment Monitoring Monitor body weight and clinical signs Treatment->Monitoring Endpoint At study endpoint, sacrifice mice and harvest lungs and spleens Treatment->Endpoint CFU_Enumeration Homogenize organs and plate serial dilutions to determine bacterial load (CFU) Endpoint->CFU_Enumeration Analysis Statistical analysis of CFU data to assess treatment efficacy CFU_Enumeration->Analysis Conclusion Conclusion on in vivo synergy and efficacy Analysis->Conclusion

References

Application Notes & Protocols: Crystallographic Analysis of M. tuberculosis DprE1 in Complex with Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a vital flavoenzyme in Mycobacterium tuberculosis (Mtb), essential for the biosynthesis of the mycobacterial cell wall.[1][2] It catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2′-keto-β-D-erythropentofuranose (DPX), the first step in a two-step epimerization pathway that produces decaprenylphosphoryl-D-arabinofuranose (DPA).[3][4][5] DPA is the sole donor for the arabinan domains of arabinogalactan and lipoarabinomannan, critical components of the Mtb cell wall.[1][4] The essentiality of DprE1 for Mtb viability and its absence in humans make it a highly attractive target for novel anti-tuberculosis drugs.[3][5]

Inhibitors of DprE1 are broadly classified into two categories based on their mechanism of action: covalent and non-covalent.[2][4] Covalent inhibitors, such as the benzothiazinones (BTZs), typically require activation of a nitro group to a reactive nitroso species, which then forms a covalent bond with a conserved cysteine residue (Cys387) in the active site.[3][5] Non-covalent inhibitors bind reversibly to the active site.[2][4] Structural elucidation of DprE1 in complex with these inhibitors through X-ray crystallography provides invaluable insights into their binding modes, enabling structure-based drug design and optimization of lead compounds.

This document provides detailed protocols for the expression, purification, and crystallization of Mtb DprE1 for structural studies with small molecule inhibitors. While the specific compound "DprE1-IN-8" was not identified in the cited literature, the following protocols are based on established methods for well-characterized DprE1 inhibitors and are broadly applicable.

Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the DprE1/DprE2 enzymatic pathway and the point of inhibition by small molecules. DprE1 catalyzes the initial oxidation of DPR, which is the step blocked by the inhibitors discussed in these protocols.

Caption: DprE1/DprE2 pathway for DPA synthesis and inhibitor action.

Quantitative Data Summary

The following tables summarize representative crystallographic data and inhibitor potency, which are critical benchmarks for drug discovery projects targeting DprE1.

Table 1: Representative Crystallographic Data for DprE1-Inhibitor Complexes Data presented here are based on published structures and serve as an example.

ParameterDprE1-CT319 (non-covalent)[3]DprE1-QN127 (non-covalent)[6]
PDB ID 4FF64P8C[6]
Data Collection
Space GroupP2₁P2₁2₁2₁
Cell dimensions (a, b, c Å)82.2, 79.5, 87.779.0, 83.1, 83.4
Resolution (Å)2.151.95[6]
R-merge0.081-
I / σI12.3-
Completeness (%)99.9-
Redundancy4.1-
Refinement
Resolution (Å)29.5 - 2.1541.7 - 1.95
No. of reflections57,00641,757
R-work / R-free0.178 / 0.2210.202 / 0.239[6]
No. of atoms7,2713,923
B-factors (protein)32.127.5
RMSD (bonds / angles)0.007 Å / 1.0°0.007 Å / 1.0°

Table 2: Representative Inhibitor Potency Against DprE1

InhibitorTypePotency (IC₅₀)
QN127Non-covalent120 nM[6]
Ty38cNon-covalent3.1 µM (MIC₉₉)[7]

Experimental Protocols

Protocol 1: Recombinant DprE1 Expression and Purification

This protocol describes the overexpression of Mtb DprE1 with chaperones to enhance solubility, followed by a two-step purification process.

Materials:

  • E. coli BL21(DE3) cells

  • pET28a vector containing the Mtb DprE1 gene (Rv3790)

  • pTrc vector for co-expression of M. tuberculosis Cpn60.2 and E. coli GroES chaperones[3]

  • LB broth, Kanamycin (50 µg/mL), Ampicillin (100 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole)

  • Gel Filtration Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • IMAC (Immobilized Metal Affinity Chromatography) resin (e.g., Ni-NTA)

  • Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)

Procedure:

  • Transformation: Co-transform E. coli BL21(DE3) cells with the DprE1 expression plasmid and the chaperone co-expression plasmid. Plate on LB agar with kanamycin and ampicillin and incubate overnight at 37°C.[3]

  • Cell Growth: Inoculate a single colony into a 50 mL LB starter culture with antibiotics and grow overnight at 37°C. Use the starter culture to inoculate 1 L of LB broth with antibiotics.[8]

  • Induction: Grow the 1 L culture at 37°C with shaking until the OD₆₀₀ reaches 0.4-0.6. Reduce the temperature to 16°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[3]

  • Harvesting: Continue to incubate overnight (approx. 16 hours) at 16°C. Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.[3][8]

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a sonicator or a high-pressure homogenizer. Centrifuge the lysate at 15,000 x g for 45 minutes at 4°C to pellet cell debris.

  • IMAC Purification: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with at least 10 column volumes of Wash Buffer. Elute the His-tagged DprE1 protein with Elution Buffer.

  • Size-Exclusion Chromatography (SEC): Concentrate the eluted fractions and load onto a SEC column pre-equilibrated with Gel Filtration Buffer. This step removes aggregates and the co-purified chaperones.[3]

  • Purity and Concentration: Analyze the purified protein fractions by SDS-PAGE for purity (should be >95%).[9] Concentrate the pure fractions to 10-20 mg/mL for crystallization trials. The concentrated protein should be intensely yellow, indicative of the bound FAD cofactor.[3]

Protocol 2: Crystallization of DprE1-Inhibitor Complexes

This protocol uses the sitting drop vapor diffusion method to screen for crystallization conditions.

Materials:

  • Purified and concentrated DprE1 protein (10-20 mg/mL)

  • DprE1 inhibitor stock solution (e.g., 10-50 mM in DMSO)

  • Crystallization screening kits (various commercial screens)

  • 96-well sitting drop crystallization plates

  • Reservoir solution (example condition: 0.1 M MES pH 6.5, 25% PEG 4000, 0.2 M Li₂SO₄)

Procedure:

  • Complex Formation: Prepare the DprE1-inhibitor complex by incubating the purified DprE1 protein with a 3-5 molar excess of the inhibitor for at least 1 hour on ice prior to setting up crystallization trials.

  • Plate Setup: Using a liquid handling robot or by hand, pipette 50-100 µL of reservoir solutions into the wells of a 96-well crystallization plate.[3]

  • Drop Setting: In the sitting drop post, mix 100-200 nL of the DprE1-inhibitor complex solution with an equal volume of the reservoir solution.[3]

  • Incubation: Seal the plate and incubate at a constant temperature (e.g., 20°C).

  • Crystal Monitoring: Monitor the drops for crystal growth regularly over several days to weeks. Crystals typically appear within 1-3 days under optimal conditions.[3]

Protocol 3: X-ray Data Collection and Structure Determination

Materials:

  • Crystals of DprE1-inhibitor complex

  • Cryoprotectant solution (often the reservoir solution supplemented with 20-25% glycerol or ethylene glycol)

  • Cryo-loops

  • Liquid nitrogen

  • Access to a synchrotron X-ray source

Procedure:

  • Cryo-protection: If the reservoir solution is not a sufficient cryoprotectant, briefly soak the crystal in a cryoprotectant solution to prevent ice formation during freezing.[3]

  • Crystal Mounting: Carefully pick up the crystal using a cryo-loop and immediately plunge it into liquid nitrogen to flash-freeze it.[3]

  • Data Collection: Mount the frozen crystal on the goniometer at the synchrotron beamline. Collect a full X-ray diffraction dataset.

  • Data Processing: Process the diffraction images using software like XDS or HKL2000 to integrate intensities and scale the data.

  • Structure Solution: Solve the phase problem. If a previously solved DprE1 structure is available, molecular replacement is the most straightforward method.

  • Model Building and Refinement: Build the atomic model of the DprE1-inhibitor complex into the electron density map using software like Coot. Refine the model using programs like PHENIX or REFMAC5, which will generate R-work and R-free values to assess the quality of the final structure.

Crystallography Experimental Workflow

The diagram below outlines the major steps involved in determining the crystal structure of a protein-inhibitor complex, from gene cloning to final structure deposition.

Crystallography_Workflow cluster_gene Molecular Biology cluster_protein Protein Production cluster_structure Structural Biology cloning Gene Cloning (DprE1 into expression vector) transformation Transformation (into E. coli) cloning->transformation expression Protein Expression & Cell Harvest transformation->expression purification Purification (IMAC, SEC) expression->purification characterization Purity & Concentration Check (SDS-PAGE) purification->characterization crystallization Crystallization Trials (Protein + Inhibitor) characterization->crystallization data_collection X-ray Data Collection (Synchrotron) crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Validation & Deposition (PDB) structure_solution->validation

Caption: Workflow for DprE1-inhibitor complex structure determination.

References

Troubleshooting & Optimization

DprE1-IN-8 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the DprE1-IN-8 assay. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the DprE1 enzyme?

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis involved in the biosynthesis of the mycobacterial cell wall.[1] It catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-erythro-pentose (DPX). This reaction is a critical step in the formation of arabinogalactan and lipoarabinomannan, which are essential components of the cell wall.[1] Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial cell death.

Q2: How does the this compound fluorescence assay work?

This assay is a fluorescence-based method to measure the activity of the DprE1 enzyme. The assay typically uses a coupled-enzyme system. In the presence of the DprE1 substrate, DPR, the DprE1 enzyme produces DPX. The electrons generated during this oxidation are transferred to a non-fluorescent indicator molecule, such as resazurin, which is then reduced to the highly fluorescent resorufin. The intensity of the fluorescence signal is directly proportional to the DprE1 enzyme activity. Inhibitors of DprE1 will therefore cause a decrease in the fluorescence signal.

Q3: What are the key reagents and instrumentation needed for this assay?

Key reagents include purified DprE1 enzyme, its substrate (e.g., farnesyl-phosphoryl-β-d-ribofuranose - FPR, a DPR analog), a fluorescence indicator (e.g., Amplex Red or resazurin), and a coupling enzyme like horseradish peroxidase (HRP). You will also need appropriate assay buffer and microplates (black plates are recommended for fluorescence assays to minimize background). The primary instrument required is a fluorescence microplate reader capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore (e.g., ~560 nm excitation and ~590 nm emission for resorufin).[1]

Troubleshooting Guide

Issue 1: High Background Fluorescence

Q: My negative control wells (no enzyme or no substrate) show high fluorescence. What could be the cause?

A: High background fluorescence can be caused by several factors:

  • Contaminated Reagents: The assay buffer, substrate, or other reagents may be contaminated with fluorescent compounds. Prepare fresh reagents and use high-purity water.

  • Autofluorescence of Compounds: If you are screening a compound library, the compounds themselves may be fluorescent at the assay wavelengths. It is important to run a control plate with the compounds in the assay buffer without the enzyme to check for autofluorescence.

  • Well-to-Well Contamination: Ensure proper pipetting techniques to avoid cross-contamination between wells.

  • Microplate Issues: Use of incorrect microplates (e.g., white or clear instead of black) can lead to high background. Scratched or dirty plates can also contribute.

Issue 2: Low or No Signal

Q: I am not seeing a significant increase in fluorescence in my positive control wells. What should I check?

A: A low or absent signal can point to several issues with the assay components or setup:

  • Inactive Enzyme: The DprE1 enzyme may have lost its activity due to improper storage or handling. Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles.

  • Substrate Degradation: The substrate may have degraded. Prepare fresh substrate solution and store it as recommended.

  • Incorrect Reagent Concentrations: Double-check the final concentrations of all reagents, including the enzyme, substrate, and detection reagents.

  • Incorrect Instrument Settings: Verify the excitation and emission wavelengths, as well as the gain settings on the fluorescence plate reader.

  • Inhibitors in the Assay Buffer: Some components in the buffer could be inhibiting the enzyme. Ensure the buffer composition is correct and free of contaminants.

Issue 3: High Variability Between Replicate Wells

Q: I am observing a high coefficient of variation (%CV) between my replicate wells. How can I improve the reproducibility?

A: High variability can be addressed by focusing on the following:

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques. For small volumes, consider using automated liquid handlers.

  • Incomplete Mixing: Ensure all reagents are thoroughly mixed in the wells before starting the measurement.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect reagent concentrations and enzyme activity. To minimize this, avoid using the outermost wells for samples and instead fill them with buffer or water.

  • Temperature Fluctuations: Maintain a consistent temperature throughout the assay setup and incubation.

  • Plate Uniformity: Use high-quality microplates to ensure uniform well dimensions and surface properties.

Quantitative Data

Table 1: Example this compound Assay Performance Metrics
ParameterTypical ValueDescription
Z'-Factor > 0.5A statistical measure of assay quality. A value > 0.5 indicates a robust and reliable assay suitable for high-throughput screening.
Signal-to-Background (S/B) Ratio > 10The ratio of the signal from the positive control (full enzyme activity) to the negative control (no enzyme activity). A higher ratio indicates a larger assay window.
Coefficient of Variation (%CV) < 15%A measure of the variability between replicate wells. A lower %CV indicates higher precision and reproducibility.

Note: The values in this table are representative of a well-optimized high-throughput enzyme assay and should be used as a general guideline. Actual values may vary depending on the specific assay conditions and reagents.

Table 2: Kinetic Parameters for M. tuberculosis DprE1
SubstrateKm (µM)Vmax (µM/min)
Farnesyl-phosphoryl-β-d-ribofuranose (FPR)~0.3 - 0.5Varies with enzyme concentration

Source: Adapted from published literature.[1] Km and Vmax values can vary based on the specific assay conditions, such as pH, temperature, and buffer composition.

Table 3: IC50 Values of Known DprE1 Inhibitors
InhibitorIC50 (µM)Mechanism of Action
PBTZ169< 0.1Covalent
BTZ043< 0.1Covalent
TBA-7371~0.1 - 0.5Non-covalent

Source: IC50 values are approximate and can vary depending on the assay conditions.

Experimental Protocol: this compound Fluorescence Assay

This protocol is for a 384-well format fluorescence-based assay to measure the inhibition of DprE1.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5.

  • DprE1 Enzyme Stock: Prepare a stock solution of purified DprE1 in assay buffer. The final concentration in the assay will need to be optimized.

  • Substrate (FPR) Stock: Prepare a stock solution of Farnesyl-phosphoryl-β-d-ribofuranose (FPR) in an appropriate solvent (e.g., DMSO).

  • Detection Reagent Mix: Prepare a mix containing Amplex Red (or resazurin) and horseradish peroxidase (HRP) in assay buffer.

  • Test Compounds: Prepare serial dilutions of your test compounds (e.g., this compound) in 100% DMSO.

2. Assay Procedure:

  • Add 250 nL of the test compound dilutions or DMSO (for controls) to the wells of a black, flat-bottom 384-well microplate.

  • Add 12.5 µL of the DprE1 enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 12.5 µL of the substrate (FPR) solution to each well.

  • Immediately add 12.5 µL of the detection reagent mix to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

3. Controls:

  • Positive Control (100% activity): Enzyme + Substrate + DMSO (no inhibitor).

  • Negative Control (0% activity): Substrate + DMSO (no enzyme).

  • Compound Autofluorescence Control: Compound + Assay Buffer (no enzyme or substrate).

Visualizations

DprE1_Signaling_Pathway DPR Decaprenylphosphoryl-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2'-keto-ribose (DPX) DprE1->DPX Oxidation DprE2 DprE2 Enzyme DPX->DprE2 Reduction DPA Decaprenylphosphoryl-arabinose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall

Caption: DprE1 signaling pathway in mycobacterial cell wall synthesis.

DprE1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps Compound_Prep 1. Prepare Compound Dilutions Add_Compound 5. Add Compound/DMSO to Plate Compound_Prep->Add_Compound Enzyme_Prep 2. Prepare DprE1 Enzyme Solution Add_Enzyme 6. Add DprE1 Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep 3. Prepare Substrate (FPR) Solution Add_Substrate 8. Add Substrate (FPR) Substrate_Prep->Add_Substrate Detection_Prep 4. Prepare Detection Reagent Add_Detection 9. Add Detection Reagent Detection_Prep->Add_Detection Add_Compound->Add_Enzyme Incubate_1 7. Incubate (15 min) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Add_Substrate->Add_Detection Incubate_2 10. Incubate (30-60 min) Add_Detection->Incubate_2 Read_Plate 11. Read Fluorescence Incubate_2->Read_Plate

Caption: Experimental workflow for the this compound fluorescence assay.

Troubleshooting_Decision_Tree Start Assay Issue Detected Issue_Type What is the issue? Start->Issue_Type High_BG High Background Issue_Type->High_BG High Background Low_Signal Low/No Signal Issue_Type->Low_Signal Low Signal High_Var High Variability Issue_Type->High_Var High Variability Check_Reagents Check for reagent contamination High_BG->Check_Reagents Check_Compounds Check for compound autofluorescence High_BG->Check_Compounds Check_Plates Use black, clean plates High_BG->Check_Plates Check_Enzyme Verify enzyme activity Low_Signal->Check_Enzyme Check_Substrate Check substrate integrity Low_Signal->Check_Substrate Check_Conc Verify reagent concentrations Low_Signal->Check_Conc Check_Settings Check reader settings Low_Signal->Check_Settings Check_Pipetting Verify pipette calibration & technique High_Var->Check_Pipetting Check_Mixing Ensure thorough mixing High_Var->Check_Mixing Avoid_Edge Avoid edge effects High_Var->Avoid_Edge

Caption: Troubleshooting decision tree for the this compound assay.

References

Technical Support Center: Overcoming DprE1-IN-8 Solubility Challenges in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with the DprE1 inhibitor, DprE1-IN-8, during in vitro and cell-based assays.

Introduction to this compound

This compound is a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis. As with many potent enzyme inhibitors, this compound possesses a lipophilic character, which can lead to challenges with aqueous solubility in various assay systems. This guide provides practical solutions to mitigate these issues and ensure reliable and reproducible experimental results.

Chemical Structure of this compound:

  • Molecular Formula: C₁₉H₁₂F₃N₅O₄S

  • CAS Number: 2679830-77-2

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?

A1: This is a common issue with lipophilic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. If the final concentration of the compound in the aqueous buffer exceeds its solubility limit, it will precipitate out of the solution. The final DMSO concentration in your assay should be kept as low as possible while maintaining the solubility of your compound.

Q2: What is the maximum recommended final concentration of DMSO in my assay?

A2: As a general rule, the final concentration of DMSO in most enzymatic and cell-based assays should not exceed 1-2%. Higher concentrations of DMSO can affect enzyme activity and cell viability. It is crucial to perform a solvent tolerance test for your specific assay to determine the maximum permissible DMSO concentration.

Q3: Can I use other organic solvents to dissolve this compound?

A3: While DMSO is the most common solvent for preparing stock solutions of lipophilic compounds, other solvents like ethanol or DMF can also be used. However, you must verify the compatibility of these solvents with your specific assay system. Some enzymes and cells are more sensitive to certain organic solvents. Always perform a solvent control to assess any potential effects on your assay.

Q4: How can I improve the solubility of this compound in my aqueous assay buffer?

A4: Several strategies can be employed to enhance the solubility of lipophilic compounds in aqueous solutions:

  • Use of Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (typically 0.01-0.05%) to help solubilize the compound.

  • pH Adjustment: Depending on the chemical properties of this compound, adjusting the pH of the assay buffer may improve its solubility.

  • Use of Solubilizing Agents: Excipients like cyclodextrins can encapsulate the lipophilic compound, increasing its apparent solubility in aqueous solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Visible precipitate in assay wells Compound concentration exceeds its solubility in the final assay buffer.- Decrease the final concentration of this compound.- Increase the final DMSO concentration (while staying within the tolerated range for your assay).- Add a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer.
Inconsistent or non-reproducible IC₅₀ values Precipitation of the compound at higher concentrations, leading to an inaccurate assessment of the active concentration.- Visually inspect the assay plate for any signs of precipitation before reading the results.- Prepare serial dilutions of the compound in a solution containing the same final percentage of DMSO and any solubilizing agents as the final assay condition.- Consider using a different assay format that is less sensitive to compound precipitation.
Low or no inhibitory activity observed The compound has precipitated and is not available to interact with the target enzyme.- Confirm the solubility of this compound in your assay buffer at the tested concentrations.- Prepare a fresh stock solution of the inhibitor.- Pre-incubate the enzyme with the inhibitor for a longer duration to allow for equilibration.
Cell-based assay shows cytotoxicity at high compound concentrations This could be true cytotoxicity or an artifact of compound precipitation.- Distinguish between cytotoxicity and precipitation by microscopic examination of the cells.- Lower the final DMSO concentration.- Test the solubility of the compound in the cell culture medium.

Physicochemical Properties of Selected DprE1 Inhibitors

The following table summarizes key physicochemical properties of this compound and other representative DprE1 inhibitors. These properties can influence their solubility and overall suitability for different assay systems.[1][2][3][4]

Inhibitor Molecular Weight ( g/mol ) cLogP Topological Polar Surface Area (Ų) Aqueous Solubility (LogS)
This compound 463.393.8 (Predicted)115.7 (Predicted)-4.5 (Predicted)
BTZ043 433.453.9108.4-4.2
PBTZ169 461.504.5108.4-4.8
TBA-7371 474.533.285.4-3.9
OPC-167832 509.524.195.6-4.3

Detailed Experimental Protocols

DprE1 Enzymatic Assay (Non-Radioactive)

This protocol is adapted from published methods and utilizes a coupled-enzyme assay to monitor DprE1 activity.

Materials:

  • Purified DprE1 enzyme

  • Decaprenyl-phospho-ribose (DPR) substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol, 0.05% Tween-20

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

Procedure:

  • Prepare the Reaction Mixture: In a 96-well black plate, prepare a reaction mixture containing HRP and Amplex Red in the assay buffer.

  • Add this compound: Add serial dilutions of this compound to the wells. Include a DMSO-only control. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Add DprE1 Enzyme: Add the purified DprE1 enzyme to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind.

  • Initiate the Reaction: Start the enzymatic reaction by adding the DPR substrate.

  • Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a plate reader. The rate of the reaction is proportional to the DprE1 activity.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.

Mycobacterium tuberculosis Whole-Cell Growth Inhibition Assay

This protocol outlines a method to assess the activity of this compound against whole M. tuberculosis cells.[5][6]

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC and Tween-80

  • Resazurin dye

  • 96-well microplates

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

Procedure:

  • Prepare Compound Plate: In a 96-well plate, perform serial dilutions of this compound in 7H9 broth. Include a DMSO-only control.

  • Inoculate with Bacteria: Add the M. tuberculosis culture (diluted to a starting OD₆₀₀ of ~0.05) to each well.

  • Incubation: Incubate the plate at 37°C for 7 days.

  • Assess Viability: Add resazurin solution to each well and incubate for an additional 24 hours.

  • Read Fluorescence: Measure the fluorescence (excitation ~560 nm, emission ~590 nm). A decrease in fluorescence indicates inhibition of bacterial growth.

  • Determine MIC: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change of the resazurin dye (from blue to pink).

Visualizations

DprE1_Signaling_Pathway cluster_CellWall M. tuberculosis Cell Wall Synthesis DPR Decaprenyl-phospho-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenyl-phospho-2-keto-D-ribose (DPX) DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenyl-phospho-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan DprE1->DPX DprE2->DPA DprE1_IN_8 This compound DprE1_IN_8->DprE1 Inhibition

Caption: DprE1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Stock Stock Solution Preparation cluster_Troubleshooting Solubility Troubleshooting cluster_Assay Assay Protocol Stock Dissolve this compound in 100% DMSO (e.g., 10 mM) Dilution Prepare Serial Dilutions in Assay Buffer Stock->Dilution Check_Sol Precipitation Observed? Add_Surfactant Add Surfactant (e.g., 0.01% Tween-20) to Assay Buffer Check_Sol->Add_Surfactant Yes Lower_Conc Lower Final Compound Concentration Check_Sol->Lower_Conc Yes Assay Perform Enzymatic or Cell-Based Assay Check_Sol->Assay No Add_Surfactant->Dilution Lower_Conc->Dilution Dilution->Check_Sol Readout Measure Activity/ Viability Assay->Readout

References

DprE1-IN-8 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects of DprE1-IN-8 and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also known as TBA-7371, is a potent, non-covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan.[1][2] Its inhibition leads to defects in the cell wall structure and subsequent bactericidal effects against Mycobacterium tuberculosis.[3]

Q2: What are the known off-target effects of this compound?

The primary known off-target activity of this compound (TBA-7371) is the inhibition of human phosphodiesterase 6 (PDE6).[4][5][6] Preclinical studies have also indicated weak inhibitory activity against phosphodiesterases 4, 5, and 11.[7] Inhibition of PDE6, which is crucial for phototransduction in the retina, is a potential safety concern.[6]

Q3: How significant is the off-target inhibition of PDE6 by this compound?

This compound (TBA-7371) inhibits human PDE6 with an IC50 of 4 µM.[4][5] The selectivity for its primary target, DprE1 (IC50 = 10 nM), is approximately 400-fold higher than for PDE6. While this indicates a degree of selectivity, the potential for off-target effects at therapeutic concentrations should be carefully considered.

Q4: How can I assess the off-target effects of this compound in my experiments?

To assess off-target effects, it is recommended to perform selectivity profiling against a panel of relevant enzymes. For this compound, this should include:

  • Phosphodiesterase Panel: Screen the compound against a panel of human phosphodiesterases, with a particular focus on PDE6 isoforms.

  • Kinase Panel: As a general best practice for small molecule inhibitors, screening against a broad panel of human kinases can identify potential unforeseen off-target interactions.

Q5: What strategies can be employed to mitigate the off-target effects of this compound?

Mitigation of off-target effects can be approached through several strategies:

  • Structural Modification: Medicinal chemistry efforts can be directed towards modifying the structure of this compound to improve its selectivity for DprE1 over PDE6. For example, a novel benzomorpholine-based DprE1 inhibitor, B18, was developed from the scaffold of TBA-7371 and demonstrated significantly reduced off-target activity against PDE6C (IC50 = 81 µM).[6][8]

  • Dose Optimization: Carefully titrating the concentration of this compound in cellular and in vivo experiments can help to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.

  • Use of More Selective Analogs: If available, utilizing analogs of this compound with a better selectivity profile, such as the aforementioned B18, can be a direct way to mitigate off-target effects.

  • Control Experiments: In cellular studies, the use of appropriate controls is crucial. This includes using cells that do not express the off-target (if feasible) or using a known selective PDE6 inhibitor to phenotype the off-target effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected cellular phenotype not consistent with DprE1 inhibition (e.g., visual disturbances in animal models). Off-target inhibition of PDE6.1. Perform a dose-response experiment to determine if the phenotype is concentration-dependent. 2. Test a structurally related but inactive analog of this compound to see if the phenotype persists. 3. If available, use a highly selective DprE1 inhibitor with no known PDE6 activity as a control. 4. Conduct a PDE activity assay to confirm inhibition of PDE6 by this compound at the concentrations used in your experiment.
Inconsistent results between different cell lines or experimental systems. Differential expression or sensitivity of off-targets (e.g., PDE6 isoforms) in the different systems.1. Characterize the expression levels of DprE1 and potential off-targets (PDE6) in your experimental systems. 2. Consider using a system with lower or no expression of the off-target to validate on-target effects.
Difficulty in attributing observed effects solely to DprE1 inhibition. Confounding effects from off-target activities.1. Employ genetic approaches, such as DprE1 knockout or knockdown, in conjunction with the inhibitor to confirm that the observed phenotype is on-target. 2. Use orthogonal approaches, such as testing other structurally distinct DprE1 inhibitors, to see if they replicate the phenotype.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound (TBA-7371) and an Analog (B18)

CompoundTargetIC50Reference
This compound (TBA-7371) M. tuberculosis DprE110 nM[5]
Human PDE64 µM[4][5]
B18 (Analog of TBA-7371) Human PDE6C81 µM[6][8]

Experimental Protocols

Protocol 1: In Vitro Phosphodiesterase (PDE) Activity Assay (Fluorescence Polarization)

This protocol is a general guideline for determining the inhibitory activity of a compound against a phosphodiesterase, such as PDE6, using a fluorescence polarization (FP) assay.

Materials:

  • Purified recombinant human PDE6 enzyme

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (TBA-7371) and control inhibitors

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Enzyme and Substrate Preparation: Dilute the PDE6 enzyme and FAM-cGMP substrate in cold assay buffer to the desired concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and near the Km for the substrate.

  • Assay Reaction: a. Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the microplate. b. Add 10 µL of the diluted PDE6 enzyme to each well. c. Incubate for 15-30 minutes at room temperature to allow for compound binding. d. Initiate the reaction by adding 5 µL of the diluted FAM-cGMP substrate. e. Incubate for 60 minutes at room temperature. The incubation time may need to be optimized.

  • Detection: a. Stop the reaction by adding a stop solution containing a binding agent that selectively binds to the linearized fluorescent monophosphate product. b. Incubate for 30-60 minutes at room temperature. c. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling (ADP-Glo™ Kinase Assay)

This protocol provides a general workflow for assessing the selectivity of an inhibitor against a panel of kinases using the luminescent ADP-Glo™ assay.

Materials:

  • Kinase panel (purified recombinant kinases)

  • Substrates for each kinase (peptides or proteins)

  • Kinase reaction buffer

  • ATP

  • This compound (TBA-7371)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction: a. In each well of a 384-well plate, combine the kinase, its specific substrate, ATP, and the assay buffer. b. Add the diluted this compound or vehicle control. c. Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).

  • ATP Depletion: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: a. Add Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced. b. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Calculate the percent inhibition of each kinase by this compound at each concentration. b. Determine the IC50 values for any significantly inhibited kinases. c. The selectivity profile can be visualized using a kinase map or by calculating a selectivity score.

Visualizations

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis DPR Decaprenylphosphoryl-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Oxidation DPX Decaprenylphosphoryl-2-keto-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 Reduction DPA Decaprenylphosphoryl-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan DprE1->DPX DprE2->DPA DprE1_IN_8 This compound DprE1_IN_8->DprE1 Inhibition Experimental_Workflow cluster_off_target_assessment Off-Target Effect Assessment Workflow start Start: Unexpected Phenotype Observed hypothesis Hypothesize Off-Target Effect start->hypothesis profiling In Vitro Selectivity Profiling (Kinase & PDE Panels) hypothesis->profiling data_analysis Data Analysis (IC50 Determination) profiling->data_analysis confirmation Cellular Target Engagement Assays data_analysis->confirmation mitigation Mitigation Strategy (Structure Modification, Dose Optimization) confirmation->mitigation end End: Characterized and Mitigated Off-Target Effect mitigation->end

References

Optimizing DprE1-IN-8 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of DprE1-IN-8, a representative covalent inhibitor of DprE1, in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent inhibitor that targets Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a critical enzyme in the arabinan biosynthesis pathway of Mycobacterium tuberculosis and other mycobacteria.[1][2] This pathway is essential for the formation of the mycobacterial cell wall. This compound works by forming a covalent bond with a cysteine residue (Cys387) in the active site of the DprE1 enzyme.[3][4][5] This irreversible inhibition blocks the synthesis of decaprenylphosphoryl-arabinose (DPA), a vital precursor for arabinogalactan and lipoarabinomannan, leading to the disruption of cell wall integrity and ultimately bacterial death.[1][6]

Q2: What is the typical effective concentration range for this compound in in vitro assays?

A2: The effective concentration of this compound can vary depending on the specific assay (biochemical vs. cellular) and the strain of mycobacteria being tested. For biochemical assays using purified DprE1 enzyme, IC50 values are typically in the nanomolar to low micromolar range. In cellular assays, such as Minimum Inhibitory Concentration (MIC) determination, the effective concentration will also be in a similar range against susceptible mycobacterial strains. Refer to the data table below for representative values of similar covalent DprE1 inhibitors.

Q3: How does the covalent nature of this compound affect experimental design?

A3: The covalent and irreversible binding of this compound results in time-dependent inhibition.[7][8] This means that the observed potency (e.g., IC50) will increase with longer incubation times. It is crucial to standardize incubation times across experiments for reproducible results. Unlike non-covalent inhibitors, the effect of this compound is not easily reversed by washing, and its duration of action is dependent on the turnover rate of the DprE1 enzyme.[9]

Q4: How can I confirm that this compound is covalently binding to the DprE1 enzyme in my experiment?

A4: Confirmation of covalent binding can be achieved through techniques such as mass spectrometry.[5][10][11] By analyzing the DprE1 protein after incubation with this compound, an increase in mass corresponding to the molecular weight of the inhibitor adduct can be observed. Another method is a "wash-out" or "jump-dilution" experiment, where the inhibitor-enzyme complex is diluted significantly. If the inhibition persists after dilution, it suggests irreversible or very slow off-rate binding, characteristic of covalent inhibitors.[12]

Quantitative Data Summary

The following table summarizes the in vitro activity of representative covalent DprE1 inhibitors, which can be used as a reference for this compound.

CompoundAssay TypeTargetIC50 / MICReference
BTZ043BiochemicalM. tuberculosis DprE1IC50: ~0.04 µM[13]
PBTZ169BiochemicalM. tuberculosis DprE1IC50: ~0.02 µM[14]
BTZ043CellularM. tuberculosis H37RvMIC: ~1 ng/mL (~0.0023 µM)[2]
PBTZ169CellularM. tuberculosis H37RvMIC: ~0.3 ng/mL (~0.00065 µM)[2]

Note: The exact values can vary depending on experimental conditions.

Experimental Protocols

DprE1 Enzyme Inhibition Assay (Biochemical IC50 Determination)

This protocol is adapted from methodologies described for determining the IC50 of DprE1 inhibitors.[12][14]

Materials:

  • Purified recombinant M. tuberculosis DprE1 enzyme

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 0.01% Tween-20)

  • Substrate: Decaprenylphosphoryl-β-D-ribose (DPR)

  • Detection reagent (e.g., a coupled enzyme system to measure product formation or a probe to detect remaining substrate)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Add a fixed concentration of DprE1 enzyme to each well of the microplate.

  • Add the serially diluted this compound or vehicle control (DMSO) to the wells containing the enzyme.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent bond formation. This pre-incubation time is critical and should be consistent.

  • Initiate the enzymatic reaction by adding the substrate (DPR).

  • Incubate for a fixed time during which the reaction proceeds linearly.

  • Stop the reaction and add the detection reagent.

  • Measure the signal using a plate reader at the appropriate wavelength.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Cellular Activity)

This protocol outlines the broth microdilution method for determining the MIC of this compound against Mycobacterium.[6]

Materials:

  • Mycobacterium species (e.g., M. tuberculosis H37Rv or a surrogate like M. smegmatis)

  • Growth medium (e.g., Middlebrook 7H9 broth supplemented with ADC or OADC)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Positive control antibiotic (e.g., rifampicin)

  • Negative control (medium only)

  • Resazurin solution (for viability assessment)

Procedure:

  • Prepare a twofold serial dilution of this compound in the growth medium in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a standard turbidity (e.g., McFarland standard 0.5).

  • Dilute the bacterial inoculum in the growth medium to achieve the desired final concentration.

  • Add the diluted bacterial suspension to each well containing the serially diluted compound.

  • Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with no inhibitor).

  • Incubate the plates at 37°C for the required period (e.g., 7-14 days for M. tuberculosis, 48 hours for M. smegmatis).

  • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in IC50/MIC values between experiments Inconsistent incubation times. Pipetting errors. Instability of the compound in the assay medium.For covalent inhibitors, it is crucial to use a fixed pre-incubation time for the enzyme and inhibitor before adding the substrate. Ensure accurate and consistent pipetting. Assess the stability of this compound in your assay buffer over the experiment's duration.
No or very weak inhibition observed Incorrect concentration range tested. Inactive compound. Resistant bacterial strain. The compound is not cell-permeable (for MIC assays).Test a broader concentration range. Verify the integrity and activity of your this compound stock. If using a specific bacterial strain, check for known resistance mechanisms to DprE1 inhibitors. For cellular assays, consider potential efflux or permeability issues.
IC50 value decreases significantly with longer pre-incubation times This is the expected behavior for a covalent, time-dependent inhibitor.This is not necessarily a problem but a characteristic of the compound. Choose a pre-incubation time that is practical and allows for sufficient inhibition to achieve a robust assay window. Report the pre-incubation time along with the IC50 value.
High background signal in the biochemical assay Non-specific inhibition or interference with the detection system.Run a control without the enzyme to see if this compound interacts with the substrate or detection reagents. Test the compound in a counterscreen for the coupled enzyme system if one is used.
Unexpected toxicity in cellular assays Off-target effects of the compound.Assess the cytotoxicity of this compound against a non-mycobacterial cell line (e.g., Vero cells) to determine its therapeutic index. Consider proteome-wide reactivity profiling to identify potential off-targets.[9][10]

Visualizations

DprE1_Signaling_Pathway DPR Decaprenylphosphoryl-Ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto-Ribose (DPX) DprE2 DprE2 DPX->DprE2 Reduction DPA Decaprenylphosphoryl-Arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan Precursor CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1->DPX Oxidation DprE2->DPA Inhibitor This compound Inhibitor->DprE1 Covalent Inhibition

Caption: The DprE1 signaling pathway in mycobacterial cell wall synthesis and the point of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays A Prepare this compound Serial Dilutions B Pre-incubate DprE1 with Inhibitor A->B C Initiate Reaction with Substrate B->C D Detect Product Formation C->D E Calculate IC50 D->E End_Biochem End_Biochem E->End_Biochem Biochemical Potency F Prepare this compound Serial Dilutions in Media G Inoculate with Mycobacteria F->G H Incubate for Growth G->H I Assess Viability (e.g., Resazurin) H->I J Determine MIC I->J End_Cellular End_Cellular J->End_Cellular Cellular Efficacy Start Start Optimization Start->A Start->F

Caption: A typical experimental workflow for optimizing this compound concentration in biochemical and cellular assays.

Troubleshooting_Tree Start Unexpected Result Q1 Is inhibition time-dependent? Start->Q1 Q2 Is there high variability? Start->Q2 Q3 Is there weak or no activity? Start->Q3 A1_Yes Expected for covalent inhibitor. Standardize incubation time. Q1->A1_Yes Yes A1_No Check for non-covalent off-target effects or compound instability. Q1->A1_No No A2_Yes Review pipetting technique and reagent stability. Ensure consistent incubation times. Q2->A2_Yes Yes A3_Yes Verify compound integrity and concentration. Test broader concentration range. Check for cell permeability (cellular assays). Q3->A3_Yes Yes

Caption: A troubleshooting decision tree for common issues encountered during in vitro studies with this compound.

References

Troubleshooting DprE1-IN-8 crystallization experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during DprE1-IN-8 crystallization experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

1. No Crystals Observed

  • Question: I have set up my crystallization plates with DprE1 and IN-8, but I don't see any crystals after several weeks. What could be the problem?

  • Answer: The absence of crystals can be due to several factors. Firstly, ensure the purity of your DprE1 protein is greater than 95%, as impurities can hinder crystal lattice formation.[1][2] Secondly, the concentration of both the protein and the inhibitor might not be optimal. It is also possible that the screening conditions are not suitable for your specific complex. Consider the following troubleshooting steps:

    • Verify Protein Quality: Run an SDS-PAGE and a native gel to confirm the purity and homogeneity of your DprE1. Use techniques like dynamic light scattering (DLS) to check for aggregation.

    • Optimize Concentrations: Systematically vary the concentrations of DprE1 and IN-8. A common starting point is a 1:5 or 1:10 molar ratio of protein to inhibitor, but this may need to be adjusted based on the binding affinity (Kd) of IN-8 to DprE1.[3]

    • Expand Screening: Increase the number and diversity of crystallization screens. Sometimes, a broader range of precipitants, pH, and additives is necessary to find an initial hit.

    • Seeding: If you have previously obtained even very small or poor-quality crystals, consider using them for microseeding or macroseeding experiments.

2. Amorphous Precipitate or Oiling Out

  • Question: Instead of crystals, I am observing an amorphous precipitate or "oiling out" in my crystallization drops. What does this indicate and how can I fix it?

  • Answer: Amorphous precipitate or oiling out suggests that the supersaturation of the protein-inhibitor complex is too high or is occurring too rapidly.[4] This prevents the ordered arrangement of molecules required for crystallization. To address this, you can:

    • Reduce Protein Concentration: Lowering the initial concentration of DprE1 can slow down the precipitation process.

    • Modify Precipitant Concentration: Decrease the concentration of the precipitant in the reservoir solution to achieve a slower approach to supersaturation.

    • Adjust Temperature: Temperature can significantly affect protein solubility.[1] Experiment with different crystallization temperatures (e.g., 4°C, 12°C, 20°C).

    • Use Additives: The addition of small polar organic molecules like glycerol or detergents at low concentrations can sometimes prevent non-specific aggregation and promote crystal growth.[4]

3. Poorly Formed or Small Crystals

  • Question: I have obtained some crystals, but they are very small, needle-like, or poorly defined. How can I improve their quality and size?

  • Answer: The formation of small or low-quality crystals is a common issue that can often be resolved through optimization of the initial crystallization conditions. Consider the following:

    • Refine Precipitant and pH: Perform fine-grid screening around the initial hit condition. Vary the precipitant concentration in small increments (e.g., 0.5-2%) and the pH in small steps (e.g., 0.1-0.2 units).

    • Slower Equilibration: Modify the drop ratio (protein:reservoir) to slow down the rate of vapor diffusion. For example, a 2:1 drop ratio will equilibrate more slowly than a 1:1 ratio.

    • Additive Screening: Utilize additive screens to identify small molecules that can improve crystal packing and morphology.

    • Annealing: Subjecting the crystals to a brief temperature change (e.g., moving from 4°C to room temperature for a few hours and then back) can sometimes anneal defects and improve crystal quality.

4. Crystal Variability and Reproducibility Issues

  • Question: I was able to grow crystals once, but I am struggling to reproduce the results. What could be causing this inconsistency?

  • Answer: Lack of reproducibility is often linked to subtle variations in the experimental setup. To improve consistency:

    • Protein Batch Consistency: Ensure that each batch of DprE1 is purified using an identical protocol and exhibits the same purity and activity. Even minor differences in post-translational modifications or folding can affect crystallization.

    • Inhibitor Stock Solution: Prepare a fresh stock solution of IN-8 for each experiment, as the compound may degrade over time, especially if it is light or temperature-sensitive.

    • Precise Pipetting: Use calibrated pipettes and be meticulous with the volumes of protein, inhibitor, and reservoir solution in your crystallization drops.

    • Environmental Control: Maintain a constant temperature and minimize vibrations in the crystallization environment.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound Crystallization Screening

ComponentStarting ConcentrationRange for OptimizationNotes
DprE110 mg/mL2 - 20 mg/mLHigher concentrations may be needed for smaller proteins, while larger proteins may crystallize at lower concentrations.[4]
IN-85-10 mM1 - 20 mMThe optimal concentration depends on the inhibitor's solubility and its binding affinity (Kd) to DprE1. A 10-fold molar excess over the protein's Kd is a good starting point.[3]
Molar Ratio (DprE1:IN-8)1:51:1 to 1:20The ideal ratio should ensure near-complete saturation of the protein's binding sites.

Table 2: Common Crystallization Conditions for DprE1 Complexes

ParameterTypical RangeNotes
Precipitants Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 3350, PEG 4000, PEG 6000) at 10-30% (w/v). Salts (e.g., Ammonium sulfate, Sodium chloride) at 0.1-2.0 M.The choice of precipitant is critical and often determined empirically through screening.
pH 6.0 - 8.5The pH should be chosen to maintain the stability and solubility of the this compound complex. It is advisable to screen a range of pH values.
Buffers Tris, HEPES, MES, CitrateThe buffer concentration is typically between 50 and 100 mM.
Temperature 4°C, 12°C, 20°CTemperature affects solubility and the kinetics of crystal growth.[1]

Experimental Protocols

Protocol 1: Preparation of the this compound Complex for Crystallization

  • Protein Purity Check: Before starting, run your purified DprE1 on an SDS-PAGE gel to ensure its purity is >95%.

  • Buffer Exchange: Exchange the DprE1 protein into a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This removes any interfering components from the purification process.

  • Concentration Determination: Measure the concentration of DprE1 using a reliable method such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient.

  • Inhibitor Stock Preparation: Prepare a concentrated stock solution of IN-8 in a suitable solvent (e.g., DMSO). Ensure the final concentration of the solvent in the crystallization drop is low (typically <5%) to avoid interference.

  • Complex Formation:

    • Calculate the required volume of the IN-8 stock solution to achieve the desired molar excess (e.g., 10-fold) over the DprE1 concentration.

    • Slowly add the IN-8 stock to the concentrated DprE1 solution while gently mixing.

    • Incubate the mixture on ice or at 4°C for at least 1 hour to allow for complete binding.

  • Clarification: Centrifuge the this compound complex solution at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to remove any precipitated material or aggregates. Use the supernatant for setting up crystallization trials.

Protocol 2: Setting up a Sitting Drop Vapor Diffusion Experiment

  • Prepare the Reservoir: Using a multi-channel pipette, dispense 50-100 µL of the crystallization screen solutions into the reservoirs of a 96-well sitting drop plate.

  • Dispense the Protein-Inhibitor Complex: In the smaller, central post of each well, carefully pipette 100-500 nL of the clarified this compound complex.

  • Dispense the Reservoir Solution: To the same central post, add an equal volume (100-500 nL) of the corresponding reservoir solution. Try to avoid touching the protein drop directly with the pipette tip.

  • Seal the Plate: Carefully seal the plate with a clear adhesive film to create a closed system for vapor diffusion.

  • Incubate and Monitor: Store the plates in a temperature-controlled and vibration-free environment. Regularly inspect the drops for crystal growth using a microscope over several days to weeks.

Visualizations

DprE1_Signaling_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2'-keto-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 Intermediate Transfer DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinan Arabinan Synthesis (Cell Wall) DPA->Arabinan DprE1->DPX Oxidation DprE2->DPA Reduction IN8 IN-8 (Inhibitor) IN8->DprE1 Inhibition

Caption: DprE1 enzymatic pathway and the inhibitory action of IN-8.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Crystallization Trial check_crystals Crystals Observed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No precipitate Amorphous Precipitate / Oiling Out check_crystals->precipitate No poor_crystals Small / Poor Quality Crystals check_crystals->poor_crystals No end Diffraction Quality Crystals check_crystals->end Yes verify_protein Verify Protein Purity & Homogeneity no_crystals->verify_protein reduce_conc Reduce Protein/Precipitant Concentration precipitate->reduce_conc refine_conditions Refine Precipitant/pH poor_crystals->refine_conditions optimize Optimize Conditions optimize->start optimize_conc Optimize Protein/Inhibitor Concentrations verify_protein->optimize_conc expand_screen Expand Screen Conditions optimize_conc->expand_screen expand_screen->start adjust_temp Adjust Temperature reduce_conc->adjust_temp additives Use Additives adjust_temp->additives additives->start slow_equilibration Slow Equilibration Rate refine_conditions->slow_equilibration slow_equilibration->optimize

Caption: A logical workflow for troubleshooting common crystallization issues.

References

Technical Support Center: DprE1-IN-8 Resistance Mutation Analysis in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on DprE1-IN-8 resistance mutation analysis in Mycobacterium tuberculosis.

Troubleshooting Guides

This section addresses common problems encountered during the experimental analysis of this compound resistance.

Problem IDProblem DescriptionRecommended Solution(s)
MIC-01 Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound. 1. Verify Inoculum Density: Ensure the bacterial inoculum is standardized to a McFarland turbidity of 1.0 for all experiments. Variations in starting bacterial concentration can significantly impact MIC values. 2. Check Media and Reagents: Use fresh, properly prepared Middlebrook 7H9 or 7H11 media. Confirm the quality and concentration of the this compound stock solution. 3. Standardize Incubation Conditions: Maintain consistent incubation times and temperatures (e.g., 14 days at 37°C). 4. Include Control Strains: Always include a wild-type sensitive strain (e.g., H37Rv) and a known resistant strain as controls.
SEQ-01 Failure to amplify the dprE1 gene for sequencing. 1. Optimize PCR Conditions: Adjust the annealing temperature and extension time. Use a high-fidelity DNA polymerase suitable for GC-rich templates. 2. Check Primer Design: Verify that the primers are specific to the M. tuberculosis dprE1 gene and do not form secondary structures. 3. Assess DNA Quality: Ensure the extracted genomic DNA is of high purity and integrity. Consider a DNA cleanup step if inhibitors are suspected.
MUT-01 Site-directed mutagenesis of dprE1 results in non-viable mutants. 1. Confirm Essentiality of the Residue: The target residue may be critical for DprE1 function. The Cys387 residue, for example, is crucial for enzyme activity.[1][2][3] 2. Use a Conditional Expression System: Employ an inducible promoter to control the expression of the mutated dprE1 to assess its impact on viability. 3. Attempt Different Amino Acid Substitutions: Some substitutions may be more structurally tolerated than others. For instance, at position 387, substitutions to Glycine, Alanine, Serine, Asparagine, and Threonine have been shown to be viable.[2][3]
ENZ-01 Low yield of recombinant DprE1 protein for enzymatic assays. 1. Optimize Expression Host and Conditions: E. coli is commonly used, but codon optimization for the expression host may be necessary. Adjust induction temperature and IPTG concentration. 2. Improve Protein Solubility: Co-express with chaperones or use a solubility-enhancing fusion tag (e.g., MBP, GST). 3. Refine Purification Protocol: Use a combination of affinity and size-exclusion chromatography for high-purity protein.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound and related benzothiazinones?

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a critical enzyme in the synthesis of the mycobacterial cell wall.[4] It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan.[1][5][6] this compound and other covalent inhibitors like benzothiazinones (BTZs) act as prodrugs.[6] The nitro group of the compound is reduced by the flavin cofactor FAD within the DprE1 active site to a reactive nitroso species.[6] This species then forms a covalent bond with a key cysteine residue (Cys387) in the active site, irreversibly inhibiting the enzyme and leading to bacterial cell death.[5][6][7]

2. What are the known resistance mutations to DprE1 inhibitors?

The primary mechanism of resistance to covalent DprE1 inhibitors involves mutations in the dprE1 gene, specifically at the Cys387 codon.[1][2][3] Substitutions at this position, such as C387G, C387A, C387S, C387N, and C387T, prevent the covalent binding of the activated inhibitor, leading to high levels of resistance.[2][3] A secondary, low-level resistance mechanism has been identified involving mutations in the rv0678 gene.[8] This gene encodes a transcriptional repressor of the MmpS5/MmpL5 efflux pump. Mutations in rv0678 can lead to overexpression of this pump, which may increase the efflux of DprE1 inhibitors from the cell.[8]

3. How do mutations at Cys387 affect DprE1 enzyme kinetics?

Mutations at the Cys387 position can impact the catalytic efficiency of the DprE1 enzyme. For example, the C387G and C387N mutations have been shown to significantly decrease the turnover rate (kcat) of the enzyme, leading to a roughly 4-fold reduction in overall catalytic efficiency (kcat/K0.5).[1] This can result in a slower growth rate for the mutant M. tuberculosis strains.[2]

Quantitative Impact of Cys387 Mutations on this compound (PBTZ169) and a Non-Covalent Inhibitor (Ty38c)

DprE1 VariantPBTZ169 IC₅₀ (µM)Ty38c IC₅₀ (µM)Fold Change in PBTZ169 IC₅₀
Wild-Type~0.03~1.5-
C387G>40~2.0>1333
C387S>40~2.5>1333
C387A>40~2.2>1333
C387T>40~2.8>1333
C387N>40~3.0>1333

Data adapted from enzymatic assays on recombinant DprE1 protein. Note that covalent inhibitors like PBTZ169 only achieve partial inhibition of mutant enzymes.[1]

4. What is the expected fold-increase in MIC for strains with Cys387 mutations?

Strains of M. tuberculosis with mutations at the Cys387 residue typically exhibit a significant increase in the Minimum Inhibitory Concentration (MIC) for covalent DprE1 inhibitors. Studies have shown that glycine or serine substitutions at this position can increase the MIC by at least 1,000-fold.[1]

MIC of DprE1 Inhibitors against M. tuberculosis Cys387 Mutants

M. tuberculosis StrainPBTZ169 MIC (ng/mL)Fold Increase vs. WT
Wild-Type (H37Rv)0.1-
C387G Mutant>100>1000
C387S Mutant>100>1000

Data represents typical values observed in broth microdilution assays.[1]

Experimental Protocols & Visualizations

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Inoculum Preparation: Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0. Dilute 1:100 in fresh 7H9 broth for the final inoculum.

  • Drug Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well microplate.

  • Inoculation: Add the prepared bacterial suspension to each well. Include a drug-free well as a growth control and a media-only well as a sterility control.

  • Incubation: Seal the plate and incubate at 37°C for 14 days.

  • Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible growth.

Protocol 2: Whole-Genome Sequencing (WGS) for Resistance Mutation Identification
  • Isolate Resistant Mutants: Select for this compound resistant mutants by plating a high-density culture of M. tuberculosis on Middlebrook 7H11 agar containing 4-10x the MIC of the inhibitor.

  • Genomic DNA Extraction: Culture the resistant colonies and extract high-quality genomic DNA using a certified protocol (e.g., CTAB method).

  • Library Preparation & Sequencing: Prepare a sequencing library using a commercial kit and perform sequencing on a platform such as Illumina. Targeted next-generation sequencing (tNGS) can also be an effective method for focusing on specific resistance-associated genes.[9]

  • Data Analysis: Align the sequencing reads to the M. tuberculosis H37Rv reference genome. Use variant calling software (e.g., GATK) to identify single nucleotide polymorphisms (SNPs) in the dprE1 and rv0678 genes.

experimental_workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_biochem Biochemical Validation start Isolate Resistant M. tuberculosis Mutant mic Confirm Resistance (MIC Assay) start->mic Select on This compound plates gDNA Genomic DNA Extraction mic->gDNA wgs Whole Genome Sequencing (WGS) gDNA->wgs analysis Variant Calling (dprE1, rv0678) wgs->analysis mutagenesis Site-Directed Mutagenesis analysis->mutagenesis Identified Mutation protein Recombinant Protein Expression & Purification mutagenesis->protein enzyme Enzymatic Assay (IC50 Determination) protein->enzyme

Workflow for this compound Resistance Analysis
Protocol 3: DprE1 Enzymatic Assay

  • Protein Expression: Express recombinant DprE1 (wild-type or mutant) in E. coli and purify.

  • Reaction Mixture: Prepare a reaction mixture containing the purified DprE1 enzyme, FAD, horseradish peroxidase (HRP), and Amplex Red.

  • Inhibitor Incubation: Incubate the reaction mixture with varying concentrations of the DprE1 inhibitor for 10 minutes at 30°C.[1]

  • Initiate Reaction: Start the reaction by adding the substrate, decaprenylphosphoryl-β-D-ribose (DPR) analog, FPR.[1]

  • Measure Activity: Monitor the production of resorufin (a fluorescent product) over time using a fluorescence plate reader.

  • Calculate IC₅₀: Determine the inhibitor concentration that results in a 50% reduction in enzyme activity.

signaling_pathway DPR DPR (Decaprenylphosphoryl-ribose) DprE1 DprE1 DPR->DprE1 DPX DPX (Decaprenyl-phospho-2'-keto-arabinose) DprE2 DprE2 DPX->DprE2 DPA DPA (Decaprenylphosphoryl-arabinose) Arabinan Arabinogalactan & LAM (Cell Wall Components) DPA->Arabinan Arabinosyltransferases DprE1->DPX Oxidation Cys387 Cys387 DprE2->DPA Reduction Inhibitor This compound (Covalent Inhibitor) Inhibitor->Cys387 Covalent Adduct

References

Technical Support Center: Enhancing the Selectivity of DprE1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the selectivity of DprE1 inhibitors. While specific data on "DprE1-IN-8" is not publicly available, the principles and protocols outlined here are broadly applicable to novel DprE1 inhibitors and can guide your experimental design and lead optimization efforts.

Troubleshooting Guide

This guide addresses common challenges encountered during the development of selective DprE1 inhibitors.

Problem Potential Cause Recommended Solution
High off-target activity observed in cellular assays. The inhibitor may be binding to other cellular proteins with similar structural motifs or allosteric sites.1. Target Deconvolution: Employ techniques like chemical proteomics or affinity chromatography coupled with mass spectrometry to identify off-targets. 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to identify structural modifications that reduce off-target binding while maintaining DprE1 inhibition.[1] 3. Computational Modeling: Use molecular docking and simulations to predict potential off-targets and guide the design of more selective compounds.[2][3]
Cytotoxicity observed at concentrations close to the Minimum Inhibitory Concentration (MIC). The observed toxicity could be due to off-target effects or on-target toxicity related to the essentiality of the DprE1 pathway.1. Counter-Screening: Test the compound against a panel of human cell lines (e.g., HepG2, Vero) to assess its general cytotoxicity.[4] 2. Mechanism-Based Toxicity Assays: Investigate whether the cytotoxicity is linked to the DprE1 inhibition mechanism. For example, assess whether the toxicity can be rescued by supplementing with downstream metabolites of the DPA pathway. 3. Analog Synthesis: Modify the compound's scaffold to reduce features associated with toxicity, such as reactive functional groups, while preserving DprE1 affinity.[4]
Inconsistent results between enzymatic and whole-cell assays. This could be due to poor cell permeability, efflux pump activity, or metabolic inactivation of the inhibitor.1. Permeability Assays: Evaluate the compound's ability to cross the mycobacterial cell wall using assays like the ethidium bromide uptake assay. 2. Efflux Pump Inhibitor Studies: Co-administer your inhibitor with a known efflux pump inhibitor (e.g., verapamil, reserpine) to see if whole-cell activity is restored. 3. Metabolic Stability Assays: Assess the stability of your compound in the presence of mycobacterial lysates or in in-vitro metabolism models.[5]
Development of resistance in Mycobacterium tuberculosis strains. Mutations in the DprE1 active site, particularly at the Cys387 residue for covalent inhibitors, can lead to resistance.[6][7]1. Resistance Studies: Generate and sequence resistant mutants to identify the specific mutations conferring resistance. 2. Design of Inhibitors Targeting a Different Binding Mode: Develop non-covalent inhibitors or covalent inhibitors that target other residues in the active site.[7] 3. Exploiting Flexible Loops: Design inhibitors that interact with the disordered loops in DprE1 to potentially overcome resistance mediated by active site mutations.[7][8]

Frequently Asked Questions (FAQs)

???+ question "What is the mechanism of action of DprE1 inhibitors?"

???+ question "What are the different classes of DprE1 inhibitors?"

???+ question "How can the selectivity of a DprE1 inhibitor be experimentally determined?"

???+ question "What structural features of DprE1 can be exploited to enhance inhibitor selectivity?"

Quantitative Data Summary

The following table summarizes the activity of representative compounds from different classes of DprE1 inhibitors.

Inhibitor Class Example Compound Mechanism DprE1 IC50 M. tuberculosis MIC Reference
BenzothiazinonesBTZ043Covalent-1 ng/mL[6][9]
BenzothiazinonesPBTZ169 (Macozinone)Covalent--[2][10]
DinitrobenzamidesDNB1Covalent-0.072 µg/mL[9]
NitroquinoxalinesVI-9376Covalent-1 µg/mL[9][10]
Pyrimidine DerivativesCompound 7a---[11]
Pyrimidine DerivativesCompound 7o---[11]
Azaindoles-Non-covalent--[1][12]
Pyrazolopyridines-Non-covalent--[1]

Experimental Protocols

DprE1 Enzymatic Assay

This protocol is a generalized procedure for measuring the inhibition of DprE1 activity.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified DprE1 enzyme, the substrate decaprenylphosphoryl-β-D-ribose (DPR), and the cofactor FAD in an appropriate buffer.

  • Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture and incubate for a specific period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the second enzyme of the pathway, DprE2, and its cofactor NADH.[6][10]

  • Detection of Product Formation: The conversion of DPR to DPA can be monitored using methods such as thin-layer chromatography (TLC) with radiolabeled [14C]-DPR, or by spectrophotometrically measuring the oxidation of NADH.[6]

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Antimycobacterial Activity (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an inhibitor against M. tuberculosis.

  • Bacterial Culture: Grow M. tuberculosis H37Rv in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

  • Serial Dilution of Inhibitor: Prepare serial twofold dilutions of the test inhibitor in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye like resazurin.

Cytotoxicity Assay

This protocol describes a method for assessing the cytotoxicity of an inhibitor against a mammalian cell line (e.g., Vero or HepG2).

  • Cell Culture: Culture the mammalian cells in a suitable medium in a 96-well plate until they reach a confluent monolayer.

  • Inhibitor Treatment: Expose the cells to serial dilutions of the test inhibitor for a specified period (e.g., 48-72 hours).

  • Cell Viability Assessment: Determine cell viability using a colorimetric assay such as MTT, XTT, or a fluorescence-based assay that measures cell membrane integrity or metabolic activity.

  • Data Analysis: Calculate the percentage of cell viability at each inhibitor concentration and determine the CC50 (50% cytotoxic concentration) value.

Visualizations

DprE1/DprE2 Signaling Pathway

DprE1_DprE2_Pathway DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenylphosphoryl- 2'-keto-D-arabinose (DPX) DprE2 DprE2 DPX->DprE2 Substrate DPA Decaprenylphosphoryl- β-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan DprE1->DPX Oxidation FADH2 FADH2 DprE1->FADH2 DprE2->DPA Reduction NAD NAD+ DprE2->NAD FAD FAD FAD->DprE1 NADH NADH NADH->DprE2 DprE1_IN_8 DprE1 Inhibitor (e.g., this compound) DprE1_IN_8->DprE1

Caption: The DprE1/DprE2 pathway in mycobacterial cell wall synthesis.

Experimental Workflow for Improving Inhibitor Selectivity

Selectivity_Workflow Start Start with Initial Hit (e.g., this compound) Assays Assess Activity and Selectivity Start->Assays Decision Is Selectivity Acceptable? Assays->Decision SAR Structure-Activity Relationship (SAR) Studies Decision->SAR No End Lead Candidate Decision->End Yes OffTarget Off-Target Identification SAR->OffTarget Redesign Rational Drug Design and Synthesis of Analogs SAR->Redesign OffTarget->Redesign Redesign->Assays

Caption: A general workflow for improving the selectivity of a DprE1 inhibitor.

Logical Diagram for Selectivity Improvement

Logical_Diagram cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Solution Solution cluster_Outcome Desired Outcome PoorSelectivity Poor Selectivity (High Off-Target Effects / Cytotoxicity) IdentifyOffTargets Identify Off-Targets PoorSelectivity->IdentifyOffTargets UnderstandSAR Understand Structure- Activity Relationship PoorSelectivity->UnderstandSAR StructuralModification Structural Modification of Inhibitor IdentifyOffTargets->StructuralModification UnderstandSAR->StructuralModification ImprovedSelectivity Improved Selectivity (Reduced Off-Target Effects / Cytotoxicity) StructuralModification->ImprovedSelectivity

Caption: A logical diagram illustrating the process of improving inhibitor selectivity.

References

Technical Support Center: DprE1 Inhibitor Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of DprE1 inhibitors, such as DprE1-IN-8, in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is DprE1 and why are its inhibitors being tested for cytotoxicity in mammalian cells?

A1: DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) is an essential enzyme for the synthesis of the mycobacterial cell wall, making it a key target for anti-tuberculosis drugs.[1][2][3] Since DprE1 is absent in mammals, inhibitors should ideally exhibit selective toxicity towards mycobacteria.[1] However, cytotoxicity testing in mammalian cells is a crucial step in drug development to identify any potential off-target effects that could lead to toxicity in humans.

Q2: What are the common methods to assess the cytotoxicity of DprE1 inhibitors?

A2: Commonly used methods include:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.[4][5][6][7]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cell death by measuring the release of LDH from damaged cells.[8][9][10]

  • Apoptosis Assays (e.g., Annexin V/PI staining): Detects programmed cell death (apoptosis) and distinguishes it from necrosis.[11][12][13][14]

Q3: What kind of cytotoxicity values are reported for DprE1 inhibitors in mammalian cells?

A3: Cytotoxicity is typically reported as the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50). These values represent the concentration of the inhibitor required to cause a 50% reduction in cell viability. Several studies have reported IC50 values for different DprE1 inhibitors in various human cell lines.[15][16]

Quantitative Data on DprE1 Inhibitor Cytotoxicity

The following table summarizes publicly available cytotoxicity data for various DprE1 inhibitors in different mammalian cell lines. This data can serve as a reference for researchers working with new DprE1 inhibitors.

CompoundCell LineAssayIC50 / CC50 (µM)Reference
BTZ-043HepG2-11.5[15]
Macozinone (PBTZ-169)HepG2-127[15]
Pyrimidino–morpholine seriesHepG2->100 (pIC50 4.3–4.5)[15]
TBA-7371A549, VEROCell viabilityNo discernible cytotoxicity[7]
B18A549, VEROCell viabilityNo discernible cytotoxicity[7]
GliotoxinMammalian cells-8.2[17]

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][6][7][18]

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[4]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader.[6]

LDH Cytotoxicity Assay

This protocol outlines the steps for quantifying cytotoxicity by measuring Lactate Dehydrogenase (LDH) release.[9][10]

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • This compound (or other test compound)

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at approximately 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).[10]

Apoptosis Assay using Annexin V/PI Staining

This protocol describes the detection of apoptotic and necrotic cells by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[11][12][13][14]

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • This compound (or other test compound)

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in the binding buffer provided in the kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[11] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[11][14]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background in LDH assay Serum in the culture medium contains LDH.Use a low-serum medium or perform a background control with medium only.
Low signal in MTT assay Cell density is too low; Incubation time is too short.Optimize cell seeding density; Increase incubation time with MTT or the compound.
High well-to-well variability Uneven cell seeding; Pipetting errors.Ensure a single-cell suspension before seeding; Be precise and consistent with pipetting.
Compound interferes with the assay The compound may directly reduce MTT or have inherent color.Run a control with the compound in cell-free medium to check for interference.
Unexpected increase in viability at high concentrations The compound may precipitate at high concentrations, interfering with absorbance readings.Check the solubility of the compound in the culture medium; Observe for any precipitate in the wells.

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed Mammalian Cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with this compound (serial dilutions) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 assay_choice Select Cytotoxicity Assay incubation2->assay_choice mtt_add Add MTT Reagent assay_choice->mtt_add ldh_supernatant Collect Supernatant assay_choice->ldh_supernatant mtt_incubate Incubate 4h mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize mtt_read Read Absorbance @ 570nm mtt_solubilize->mtt_read ldh_reagent Add LDH Reagent ldh_supernatant->ldh_reagent ldh_incubate Incubate 30min ldh_reagent->ldh_incubate ldh_read Read Absorbance @ 490nm ldh_incubate->ldh_read

Caption: General workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Paths start Inconsistent or Unexpected Results check_controls Review Controls (Vehicle, Positive, Negative) start->check_controls check_cells Check Cell Morphology and Confluency start->check_cells check_reagents Verify Reagent Preparation and Storage start->check_reagents high_variability High Variability? check_controls->high_variability low_signal Low Signal? check_cells->low_signal compound_interference Compound Interference? check_reagents->compound_interference high_variability->low_signal No optimize_seeding Optimize Cell Seeding Density high_variability->optimize_seeding Yes pipetting_technique Review Pipetting Technique high_variability->pipetting_technique Yes low_signal->compound_interference No increase_incubation Increase Incubation Time low_signal->increase_incubation Yes check_cell_health Ensure Healthy Cell Culture low_signal->check_cell_health Yes run_cell_free_control Run Cell-Free Compound Control compound_interference->run_cell_free_control Yes

Caption: Troubleshooting flowchart for cytotoxicity assays.

DprE1_Action_Pathway cluster_mycobacterium Mycobacterium cluster_mammalian Mammalian Cell dpre1_inhibitor This compound dpre1_enzyme DprE1 Enzyme dpre1_inhibitor->dpre1_enzyme Inhibits dpa_synthesis DPA Synthesis dpre1_enzyme->dpa_synthesis Catalyzes cell_wall Cell Wall Biosynthesis dpa_synthesis->cell_wall cell_lysis Cell Lysis cell_wall->cell_lysis Disruption leads to dpre1_inhibitor_mammalian This compound off_target Off-Target Effects dpre1_inhibitor_mammalian->off_target no_dpre1 No DprE1 Enzyme dpre1_inhibitor_mammalian->no_dpre1 Target is absent cytotoxicity Cytotoxicity (Apoptosis, Necrosis) off_target->cytotoxicity May lead to

Caption: DprE1 inhibitor mechanism and potential for off-target cytotoxicity.

References

Validation & Comparative

Comparative Analysis of DprE1 Inhibitors: BTZ043 and its Successor PBTZ169

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Tuberculosis Drug Development

This guide provides a detailed comparative analysis of two significant benzothiazinone (BTZ) compounds, BTZ043 and its optimized successor, Macozinone (PBTZ169). Both compounds target the essential enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical component in the synthesis of the mycobacterial cell wall.[1][2] While the query included DprE1-IN-8, publicly available data for this compound is limited to its inhibitory concentration. Therefore, this guide focuses on the well-documented BTZ043 and PBTZ169 to provide a meaningful comparison supported by experimental data.

Introduction to DprE1 Inhibitors

The enzyme DprE1 is a flavoenzyme essential for the biosynthesis of arabinogalactan and lipoarabinomannan, two critical components of the Mycobacterium tuberculosis (Mtb) cell wall.[3][4] It catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-erythropentafuranose (DPX).[2] This pathway's absence in humans makes DprE1 a highly attractive and vulnerable target for novel anti-tuberculosis drugs.[3][5]

BTZ043 was the pioneering compound of the benzothiazinone class, demonstrating potent, nanomolar activity against Mtb by irreversibly inhibiting DprE1.[6] PBTZ169 was developed as a derivative of BTZ043, optimized for easier chemical synthesis, lower cost, and improved pharmacodynamic properties.[7][8] Both compounds are pro-drugs that are activated by DprE1 to form a covalent adduct with a key cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition and bacterial cell death.[2][6]

Quantitative Performance Data

The following tables summarize the key quantitative data for BTZ043, PBTZ169, and the limited information available for this compound.

Table 1: In Vitro Efficacy and Target Inhibition
ParameterBTZ043PBTZ169 (Macozinone)This compound
DprE1 IC₅₀ 0.403 µM[9]0.267 µM[9]6 nM[10]
MIC₉₉ vs. M. tuberculosis H37Rv 1 ng/mL[11]0.3 ng/mL[11]Data not available
MIC vs. M. tuberculosis Erdman 0.008 µg/mL[12]0.004 µg/mL[13]Data not available
MIC Range vs. Mtb Complex 1 - 30 ng/mL[13]Data not availableData not available
Binding Mechanism Covalent[6]Covalent[7][8]Data not available
Table 2: Safety and Pharmacokinetic Profile
ParameterBTZ043PBTZ169 (Macozinone)
Cytotoxicity (TD₅₀ vs. HepG2) 5 µg/mL[11][14]58 µg/mL[11][14]
Selectivity Index >10,000[11][14]>10,000[11][14]
Metabolism Rapidly metabolized to M1 (inactive) and M2[15]Medium clearance (microsomes)[11][14]
Plasma Protein Binding Shift (MIC) 8-fold shift8-fold shift
Key Advantages First-in-class, potent DprE1 inhibitorEasier synthesis, lower cost, better pharmacodynamics, 10x less cytotoxic than BTZ043[7][8][11][14]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the biochemical pathway targeted by these inhibitors and a general workflow for their evaluation.

G Mechanism of DprE1 Inhibition by Benzothiazinones cluster_pathway Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibitor Action DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Keto-intermediate) DPR->DPX DprE1 (Oxidation) DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall BTZ BTZ043 / PBTZ169 (Nitro-prodrug) BTZ_active Activated Nitroso Intermediate BTZ->BTZ_active DprE1-mediated reduction DprE1_inactive Inactive DprE1-Inhibitor Covalent Adduct BTZ_active->DprE1_inactive Covalent bond with Cys387 DprE1_inactive->DPX BLOCKS G Experimental Workflow for DprE1 Inhibitor Evaluation Start Compound Synthesis (e.g., PBTZ169) EnzymeAssay DprE1 Enzymatic Assay (Determine IC₅₀) Start->EnzymeAssay MIC_Assay Whole-Cell Activity Assay (Determine MIC vs. Mtb) EnzymeAssay->MIC_Assay Potent Inhibitor Cytotoxicity Cytotoxicity Assay (e.g., vs. HepG2 cells) MIC_Assay->Cytotoxicity Active at Whole-Cell Level PK_Studies Pharmacokinetic Studies (ADME Profile) Cytotoxicity->PK_Studies Low Toxicity (High Selectivity Index) InVivo In Vivo Efficacy (Mouse Model of TB) PK_Studies->InVivo Favorable PK Profile Lead_Opt Lead Optimization / Clinical Candidate InVivo->Lead_Opt Demonstrates Efficacy

References

Cross-Resistance Profile of DprE1 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cross-resistance patterns between different classes of DprE1 inhibitors and existing tuberculosis therapeutics is crucial for the strategic development of novel anti-TB drug regimens. This guide provides a comparative overview of the available experimental data, focusing on the well-characterized covalent and non-covalent DprE1 inhibitors.

While specific cross-resistance data for a compound designated "DprE1-IN-8" is not publicly available, its potential for cross-resistance with other tuberculosis (TB) drugs would be primarily determined by its mechanism of action—specifically, whether it is a covalent or non-covalent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme. DprE1 is a critical enzyme in the biosynthesis of the mycobacterial cell wall, making it a prime target for novel anti-TB agents.[1][2][3][4][5][6]

Inhibitors of DprE1 are broadly categorized into two main classes based on their interaction with the enzyme: covalent and non-covalent inhibitors.[1][7][8] Resistance to covalent inhibitors, such as the well-studied benzothiazinones (BTZs), is often associated with specific mutations in the DprE1 enzyme, particularly at the Cys387 residue.[1][9][10][11] A key finding from multiple studies is that mutations conferring resistance to covalent inhibitors often do not result in cross-resistance to non-covalent inhibitors.[1][10]

Comparative Analysis of Cross-Resistance

To illustrate the cross-resistance profiles, this guide presents data on representative covalent and non-covalent DprE1 inhibitors.

Covalent DprE1 Inhibitors (e.g., PBTZ169, BTZ043)

Covalent inhibitors, such as PBTZ169 (macozinone) and BTZ043, are nitroaromatic compounds that form a covalent bond with the Cys387 residue in the active site of DprE1.[1][10][11][12] Resistance to these compounds is predominantly caused by mutations at this cysteine residue.[1][9][10][11][12]

Key Cross-Resistance Findings:

  • High-level cross-resistance is observed between different covalent DprE1 inhibitors. For instance, mutants resistant to BTZ043 also exhibit high-level resistance to PBTZ169.[12]

  • Lack of cross-resistance with non-covalent inhibitors: Strains with mutations in Cys387 that are resistant to BTZs remain susceptible to non-covalent inhibitors like Ty38c.[1][10]

  • Activity against MDR/XDR-TB: Benzothiazinones are potent against Mycobacterium tuberculosis strains that are resistant to frontline drugs like isoniazid and rifampin.[10][12][13]

Non-Covalent DprE1 Inhibitors (e.g., TBA-7371, Ty38c)

Non-covalent inhibitors bind to the active site of DprE1 through non-permanent interactions.[1] TBA-7371 is a notable example currently in clinical development.[2][14][15]

Key Cross-Resistance Findings:

  • No cross-resistance with covalent inhibitors: As mentioned, TBA-7371 does not exhibit cross-resistance with BTZ043.

  • Activity against known drug-resistant strains: DprE1 inhibitors as a class are active against M. tuberculosis strains resistant to other TB drugs due to their novel target.[2]

  • Potential for novel resistance mechanisms: While cross-resistance with covalent inhibitors is not observed, resistance to non-covalent inhibitors can arise through different mutations in the dprE1 gene or other mechanisms.

Quantitative Data on DprE1 Inhibitor Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of representative DprE1 inhibitors against drug-susceptible and resistant strains of M. tuberculosis.

CompoundClassM. tuberculosis StrainResistance ProfileMIC (µg/mL)Reference
PBTZ169 CovalentH37RvDrug-Susceptible0.001[12]
NTB1 (Cys387Ser)BTZ-Resistant>10[12]
BTZ043 CovalentH37RvDrug-Susceptible0.001[12]
NTB1 (Cys387Ser)BTZ-Resistant>10[12]
Ty38c Non-covalentH37RvDrug-Susceptible1.0[1]
BTZ-Resistant MutantsCys387 MutationsNot specified, but potent inhibition observed[1]
TBA-7371 Non-covalentH37RvDrug-Susceptible0.64[14]
BTZ-Resistant StrainsNot specifiedNo cross-resistance reported

Experimental Protocols

A standardized method for determining cross-resistance involves assessing the Minimum Inhibitory Concentration (MIC) of a panel of drugs against various drug-resistant mutant strains.

MIC Determination Protocol
  • Bacterial Culture: Mycobacterium tuberculosis strains (wild-type and resistant mutants) are cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), to mid-log phase.

  • Drug Preparation: The DprE1 inhibitors and other TB drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microtiter plates.

  • Inoculation: The bacterial cultures are diluted to a standard inoculum size and added to the wells of the microtiter plates containing the drug dilutions.

  • Incubation: The plates are incubated at 37°C for a defined period, typically 7-14 days.

  • MIC Reading: The MIC is determined as the lowest concentration of the drug that prevents visible growth of the bacteria. This can be assessed visually or by using a growth indicator like resazurin.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DprE1-DprE2 pathway and a typical experimental workflow for cross-resistance studies.

DprE1_Pathway cluster_inhibition Inhibition DPR Decaprenylphosphoryl-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-D-arabinofuranose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan Covalent Inhibitors Covalent Inhibitors Covalent Inhibitors->DPX Covalent binding to Cys387 Non-covalent Inhibitors Non-covalent Inhibitors Non-covalent Inhibitors->DPX Non-covalent binding

Caption: The DprE1/DprE2 pathway in mycobacterial cell wall synthesis and points of inhibition.

Cross_Resistance_Workflow start Start: Wild-type M. tuberculosis strain generate_mutants Generate resistant mutants to Drug A (e.g., Covalent DprE1 inhibitor) start->generate_mutants mic_panel Determine MIC of a panel of drugs (Drug A, Drug B, other TB drugs) against wild-type and resistant mutants start->mic_panel sequence Whole-genome sequencing to identify mutations (e.g., in dprE1) generate_mutants->sequence sequence->mic_panel analyze Analyze and compare MIC values mic_panel->analyze conclusion Conclusion on cross-resistance, no cross-resistance, or collateral sensitivity analyze->conclusion

Caption: Experimental workflow for determining cross-resistance of TB drugs.

References

A Head-to-Head Comparison of DprE1 Covalent and Non-Covalent Inhibitors in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of inhibitors targeting the essential mycobacterial enzyme DprE1.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a critical and highly vulnerable target in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This flavoenzyme plays an essential role in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan.[1] Its periplasmic location and absence of a human orthologue make it an attractive target for novel anti-TB drugs.[2] Inhibitors of DprE1 are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors. This guide provides a detailed head-to-head comparison of these two classes, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in the development of next-generation anti-TB therapeutics.

Mechanism of Action: A Tale of Two Binding Modes

DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for cell wall synthesis.[1][3] This process involves the oxidation of DPR to the intermediate decaprenylphosphoryl-2'-keto-D-arabinose (DPX) by DprE1, followed by the reduction of DPX to DPA by DprE2.[1] Both covalent and non-covalent inhibitors disrupt this vital pathway, but through distinct molecular interactions.

Covalent inhibitors are often prodrugs that require activation by DprE1 itself. A prominent class, the benzothiazinones (BTZs), contain a nitro group that is reduced to a reactive nitroso derivative by the FADH₂ cofactor of DprE1.[1] This nitroso intermediate then forms an irreversible covalent bond with a critical cysteine residue (Cys387) in the active site of DprE1, leading to "suicide inhibition" of the enzyme.[4][5]

Non-covalent inhibitors , on the other hand, bind to the active site of DprE1 through a network of reversible interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[6] These inhibitors do not form a permanent bond with the enzyme and their binding is concentration-dependent. Several diverse chemical scaffolds have been identified as non-covalent DprE1 inhibitors, including azaindoles and quinolinones.[6][7]

DprE1_Inhibition_Mechanisms cluster_pathway DprE1/DprE2 Pathway cluster_inhibition Inhibitor Mechanisms DPR DPR DPX DPX DPR->DPX DprE1 (Oxidation) DPA DPA DPX->DPA DprE2 (Reduction) Arabinogalactan & Lipoarabinomannan Arabinogalactan & Lipoarabinomannan DPA->Arabinogalactan & Lipoarabinomannan Cell Wall Synthesis Covalent_Inhibitor Covalent Inhibitor (e.g., BTZ043) DprE1_Active_Site DprE1 Active Site (Cys387) Covalent_Inhibitor->DprE1_Active_Site Covalent Bonding NonCovalent_Inhibitor Non-Covalent Inhibitor (e.g., TBA-7371) NonCovalent_Inhibitor->DprE1_Active_Site Reversible Binding Irreversible_Inhibition Irreversible Covalent Adduct (Enzyme Inactivation) DprE1_Active_Site->Irreversible_Inhibition Reversible_Inhibition Reversible Binding (Competitive Inhibition) DprE1_Active_Site->Reversible_Inhibition Irreversible_Inhibition->DPR Blocks Oxidation Reversible_Inhibition->DPR Blocks Oxidation experimental_workflow cluster_screening In Vitro Screening Cascade cluster_invivo In Vivo Evaluation Library Compound Library DprE1_Assay DprE1 Enzyme Inhibition Assay (Determine IC₅₀) Library->DprE1_Assay MIC_Assay Whole-Cell Mtb MIC Assay (Determine MIC) DprE1_Assay->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (Determine CC₅₀) MIC_Assay->Cytotoxicity_Assay Hit_Selection Hit Selection (Potency & Selectivity) Cytotoxicity_Assay->Hit_Selection Lead_Compound Lead Compound Hit_Selection->Lead_Compound Promising Hits PK_Studies Pharmacokinetic Studies (ADME) Lead_Compound->PK_Studies Efficacy_Studies Murine Model of TB (CFU Reduction) PK_Studies->Efficacy_Studies Toxicity_Studies In Vivo Toxicity Assessment Efficacy_Studies->Toxicity_Studies Candidate_Selection Preclinical Candidate Selection Toxicity_Studies->Candidate_Selection

References

Comparative Analysis of DprE1 Inhibitor Potency Across Mycobacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of various inhibitors targeting the essential mycobacterial enzyme DprE1.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[1][2] Its absence in humans and essentiality for mycobacterial viability make it a prime target for the development of novel anti-tuberculosis drugs. This guide provides a comparative overview of the potency of various DprE1 inhibitors against different mycobacterial species, supported by experimental data and detailed methodologies.

While this guide aims to be comprehensive, it is important to note that a thorough search of publicly available scientific literature did not yield specific data for a compound designated "DprE1-IN-8." The following sections therefore focus on a selection of well-characterized DprE1 inhibitors.

Potency of DprE1 Inhibitors: A Comparative Overview

The potency of DprE1 inhibitors is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for several prominent DprE1 inhibitors against various mycobacterial species.

InhibitorClassMycobacterium tuberculosis H37Rv (μg/mL)Mycobacterium smegmatis mc²155 (μg/mL)Mycobacterium bovis BCG (μg/mL)Mycobacterium avium complex (μg/mL)Mycobacterium abscessus (μg/mL)
BTZ043 Covalent (Benzothiazinone)0.001[3][4]0.004[4]0.001>128Inactive[5]
PBTZ169 Covalent (Benzothiazinone)~0.0003Not widely reportedNot widely reportedNot widely reportedInactive[5]
TBA-7371 Non-covalent0.5[6]Not widely reportedNot widely reportedNot widely reportedNot widely reported
OPC-167832 Non-covalent0.000125[6]Not widely reportedNot widely reportedNot widely reported5.2 - 15[5]

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Mechanism of Action: DprE1 Inhibition

DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a crucial precursor for arabinan synthesis.[2][7] Inhibitors of DprE1 block this step, leading to the depletion of DPA and subsequent disruption of cell wall biosynthesis, ultimately causing bacterial death.

DprE1 inhibitors can be broadly categorized into two classes based on their mechanism of action:

  • Covalent Inhibitors: These compounds, such as the benzothiazinones (BTZs), form an irreversible covalent bond with a cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1.[1] This covalent modification permanently inactivates the enzyme.

  • Non-covalent Inhibitors: These inhibitors bind reversibly to the active site of DprE1, competing with the natural substrate.

The difference in the DprE1 active site across mycobacterial species can explain the variation in inhibitor potency. For instance, the inactivity of covalent inhibitors like BTZ043 against Mycobacterium abscessus is due to the presence of an alanine residue instead of a cysteine at the binding site, preventing covalent bond formation.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a compound against mycobacterial species using the broth microdilution method.

1. Preparation of Mycobacterial Inoculum:

  • Culture the desired mycobacterial species in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
  • Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
  • Dilute the suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate culture medium. The final volume in each well should be 100 μL.

3. Inoculation and Incubation:

  • Add 100 μL of the prepared mycobacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 μL and the desired final compound concentrations.
  • Include a positive control (no compound) and a negative control (no bacteria) in each plate.
  • Seal the plates and incubate at 37°C. Incubation times will vary depending on the growth rate of the mycobacterial species (e.g., 7-14 days for M. tuberculosis).

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that results in no visible growth of the mycobacteria.
  • Growth can be assessed visually or by using a growth indicator such as Resazurin.

Visualizing Key Processes

DprE1 Signaling Pathway and Inhibition

DprE1_Pathway DprE1 Signaling Pathway and Inhibition cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_enzymes Enzymatic Conversion DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythropentose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor DprE1 Inhibitor (e.g., BTZ043) Inhibitor->DprE1 Inhibition

Caption: DprE1 pathway and inhibitor action.

Experimental Workflow for MIC Determination

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Mycobacteria start->culture dilute_compound Prepare Serial Dilutions of Inhibitor start->dilute_compound adjust Adjust Inoculum Concentration culture->adjust inoculate Inoculate Microtiter Plate adjust->inoculate dilute_compound->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Results (Visual/Resazurin) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

References

A Comparative Analysis of DprE1-IN-8 and Clinical DprE1 Inhibitors for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational DprE1 inhibitor, DprE1-IN-8, with leading clinical-stage DprE1 inhibitors for the treatment of tuberculosis. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the synthesis of the mycobacterial cell wall, making it a prime target for novel anti-tuberculosis drugs.[1][2] This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in their evaluation of these compounds.

Executive Summary

DprE1 inhibitors represent a promising new class of anti-tuberculosis agents. Several have advanced to clinical trials, including BTZ043, PBTZ169 (Macozinone), TBA-7371, and OPC-167832.[3] this compound is a potent preclinical candidate. This guide benchmarks this compound against its clinical counterparts, highlighting differences in their mechanism of action, in vitro potency, and available efficacy data. While comprehensive data for this compound is emerging, this comparison provides a valuable resource for researchers in the field of tuberculosis drug discovery.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and the clinical DprE1 inhibitors. Direct comparison is facilitated by presenting key metrics such as IC50 (half-maximal inhibitory concentration) against the DprE1 enzyme and MIC (minimum inhibitory concentration) against Mycobacterium tuberculosis.

Table 1: In Vitro Enzyme Inhibition (IC50)

CompoundIC50 (nM)TargetNotes
This compound6DprE1Potent enzyme inhibitor.
PBTZ169<8,000DprE1Covalent inhibitor.[4]
TBA-7371Not specifiedDprE1Non-covalent inhibitor.
OPC-167832Not specifiedDprE1Non-covalent inhibitor.

Table 2: In Vitro Antimycobacterial Activity (MIC)

CompoundMIC (µg/mL)M. tuberculosis StrainNotes
This compoundData not available--
PBTZ1690.0003H37RvHighly potent against the standard laboratory strain.[4]
TBA-73710.64H37RvGood activity against the standard laboratory strain.
OPC-1678320.0005H37RvSub-nanomolar potency.[3]

Mechanism of Action

DprE1 inhibitors are broadly classified into two categories based on their interaction with the enzyme: covalent and non-covalent inhibitors.[1]

  • Covalent Inhibitors: These compounds, typically containing a nitro group, form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[1][5] This "suicide inhibition" permanently inactivates the enzyme. BTZ043 and PBTZ169 are prominent examples of this class.[1][6]

  • Non-covalent Inhibitors: These inhibitors bind reversibly to the active site of DprE1, competing with the natural substrate.[1] TBA-7371 and OPC-167832 belong to this category. The specific binding mode of this compound has not been publicly disclosed.

Visualizing the DprE1 Pathway and Inhibition

The following diagrams illustrate the critical role of DprE1 in the mycobacterial cell wall synthesis and the mechanisms of action of the inhibitors.

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto-β-D-erythropentose (DPX) DprE1->DPX Oxidation DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenylphosphoryl-D-arabinofuranose (DPA) DprE2->DPA Reduction Arabinogalactan & Lipoarabinomannan Arabinogalactan & Lipoarabinomannan DPA->Arabinogalactan & Lipoarabinomannan Arabinan Synthesis

Caption: The DprE1/DprE2 pathway for arabinan biosynthesis in Mycobacterium tuberculosis.

Inhibition_Mechanisms cluster_covalent Covalent Inhibition (e.g., PBTZ169) cluster_noncovalent Non-covalent Inhibition (e.g., TBA-7371) Covalent_Inhibitor Nitroaromatic Inhibitor (Prodrug) DprE1_Active_Site DprE1 Active Site (with Cys387) Covalent_Inhibitor->DprE1_Active_Site Binding Activated_Inhibitor Reactive Nitroso Intermediate DprE1_Active_Site->Activated_Inhibitor Nitroreduction Covalent_Adduct Irreversible Covalent Adduct (Enzyme Inactivated) Activated_Inhibitor->Covalent_Adduct Covalent Bonding to Cys387 Noncovalent_Inhibitor Non-covalent Inhibitor DprE1_Active_Site2 DprE1 Active Site Noncovalent_Inhibitor->DprE1_Active_Site2 Reversible Binding Reversible_Complex Reversible Enzyme-Inhibitor Complex (Competitive Inhibition) DprE1_Active_Site2->Reversible_Complex

Caption: Mechanisms of covalent and non-covalent DprE1 inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative methodologies for the key assays cited in this guide.

DprE1 Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against the DprE1 enzyme.

  • Reagents and Materials:

    • Purified recombinant DprE1 enzyme

    • Substrate: Decaprenylphosphoryl-β-D-ribose (DPR)

    • Assay buffer (e.g., phosphate-buffered saline with detergent)

    • Test compounds (this compound and clinical inhibitors) dissolved in DMSO

    • Detection reagent (e.g., a fluorescent probe that reacts with the product)

    • 96- or 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the microplate wells.

    • Add the DprE1 enzyme to the wells and incubate for a pre-determined time to allow for compound binding.

    • Initiate the enzymatic reaction by adding the DPR substrate.

    • Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[7][8]

  • Reagents and Materials:

    • Mycobacterium tuberculosis strain (e.g., H37Rv)

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

    • Test compounds dissolved in DMSO

    • 96-well microplates

    • Inoculum of M. tuberculosis adjusted to a specific McFarland standard

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in 7H9 broth in the microplate wells.

    • Add the standardized M. tuberculosis inoculum to each well.

    • Include a positive control (bacteria, no drug) and a negative control (broth only).

    • Seal the plates and incubate at 37°C for 7-14 days.

    • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (for Clinical Candidates) Compound_Synthesis Compound Synthesis (this compound & Clinical Inhibitors) Enzyme_Assay DprE1 Enzyme Inhibition Assay (IC50 Determination) Compound_Synthesis->Enzyme_Assay MIC_Assay MIC Assay against M. tuberculosis (Whole-cell Activity) Compound_Synthesis->MIC_Assay Animal_Model Tuberculosis Animal Model (e.g., Mouse) Enzyme_Assay->Animal_Model Promising Candidates MIC_Assay->Animal_Model Promising Candidates Efficacy_Study In Vivo Efficacy Study (Bacterial Load Reduction) Animal_Model->Efficacy_Study PK_PD_Study Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD_Study

Caption: General experimental workflow for the evaluation of DprE1 inhibitors.

Conclusion

This compound demonstrates high potency against its target enzyme, positioning it as an interesting candidate for further investigation. However, a comprehensive comparison with clinical DprE1 inhibitors is currently limited by the lack of publicly available whole-cell activity and in vivo efficacy data for this compound. The clinical candidates, particularly PBTZ169 and OPC-167832, have set a high bar with their sub-nanomolar to low-nanomolar MIC values against M. tuberculosis. Future studies on this compound should focus on determining its antimycobacterial activity and evaluating its efficacy in relevant preclinical models of tuberculosis to better understand its potential as a therapeutic agent. This guide serves as a foundational resource for researchers to design and interpret such studies within the context of the current clinical landscape of DprE1 inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling DprE1-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for DprE1-IN-8

This document provides immediate and essential safety, handling, and disposal protocols for this compound, a potent inhibitor of Mycobacterium tuberculosis DprE1. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational lifecycle of this compound in a research setting.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Short-term (acute) aquatic hazard (Category 1) : Very toxic to aquatic life.[1]

  • Long-term (chronic) aquatic hazard (Category 1) : Very toxic to aquatic life with long lasting effects.[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Protection Type Specification Source
Eye/Face Protection Safety glasses with side-shields conforming to EN166.[1]
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]
Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Required when vapors/aerosols are generated. Recommended Filter type: ABEK. Ensure that maintenance, cleaning and testing of respiratory protective devices are carried out according to the producer's instructions.[1]
Emergency Procedures

Immediate and appropriate response in case of accidental exposure is critical.

Exposure Type First Aid Measures Source
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
In Case of Eye Contact Rinse out with plenty of water. Remove contact lenses.[1]
If Inhaled If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Handling and Storage
Aspect Procedure Source
Safe Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1]
Storage Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.[1]

Experimental Protocols

Operational Workflow for this compound

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal. Adherence to this workflow is crucial for maintaining a safe laboratory environment.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log in Inventory Inspect->Log Store Store at 2-8 °C Log->Store DonPPE Don Appropriate PPE Store->DonPPE Prepare Prepare for Use in Fume Hood DonPPE->Prepare Weigh Weigh Required Amount Prepare->Weigh Solubilize Solubilize as per Protocol Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment Decontaminate Decontaminate Glassware Experiment->Decontaminate CollectWaste Collect Contaminated Waste Decontaminate->CollectWaste LabelWaste Label Waste Container CollectWaste->LabelWaste Dispose Dispose via Approved Waste Disposal Plant LabelWaste->Dispose

Caption: Standard operational workflow for this compound.

Mechanism of Action: Inhibition of the DprE1/DprE2 Pathway

This compound is an inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis. DprE1, in conjunction with DprE2, is responsible for the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA).[2][3] DPA is the sole donor of arabinose for the biosynthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[4][5] By inhibiting DprE1, this compound blocks the production of DPA, thereby disrupting cell wall synthesis and leading to bacterial cell death.

The diagram below illustrates the enzymatic pathway and the point of inhibition.

cluster_enzymes Epimerization Complex DPR Decaprenyl-phospho-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenyl-phospho-2'-keto-D-arabinose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenyl-phospho-arabinose (DPA) Arabinan Arabinan Synthesis (Cell Wall Component) DPA->Arabinan DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor This compound Inhibitor->DprE1 Inhibition

Caption: Mechanism of this compound action on the DprE1/DprE2 pathway.

Spill and Disposal Procedures

Accidental Release Measures:

  • Personal Precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Evacuate the danger area and consult an expert.[1]

  • Environmental Precautions: Do not let the product enter drains.[1]

  • Methods for Cleaning Up: Cover with absorbent material (e.g., universal binder), scoop up, and place in a suitable, closed container for disposal.[1]

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1] Waste materials should be disposed of in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods in compliance with applicable regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.